molecular formula C36H50O8 B1150645 Doramectin aglycone

Doramectin aglycone

Cat. No.: B1150645
M. Wt: 610.8 g/mol
InChI Key: SHRUSRJMZSPNGG-UHFFFAOYSA-N
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Description

Doramectin aglycone is a diterpene lactone.

Properties

Molecular Formula

C36H50O8

Molecular Weight

610.8 g/mol

IUPAC Name

2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3

InChI Key

SHRUSRJMZSPNGG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O

Appearance

White solid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin aglycone is the active metabolite and a primary degradation product of Doramectin, a broad-spectrum macrocyclic lactone anthelmintic agent used in veterinary medicine. The parent compound, Doramectin, exerts its effect by modulating glutamate-gated and GABA-gated chloride channels in nematodes and arthropods, leading to paralysis and death of the parasite.[1] The aglycone is formed by the acid-catalyzed hydrolysis of the disaccharide unit from Doramectin.[2][3] While devoid of the paralytic activity of its parent compound, this compound is an inhibitor of nematode larval development.[2][3] Understanding the physicochemical properties of this aglycone is crucial for metabolism studies, environmental fate analysis, and the development of analytical methods for residue detection.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and diagrams to illustrate key processes.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions due to the limited public data on this specific metabolite.

PropertyValueSource(s)Notes
IUPAC Name (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one--
CAS Number 1987883-26-0-
Molecular Formula C₃₆H₅₀O₈-
Molecular Weight 610.78 g/mol Also reported as 610.7 g/mol .
Appearance White solid--
Melting Point No experimental data available. (Parent compound Doramectin: 116-119 °C)Data for parent compound provided for reference.
Boiling Point 809.2 ± 65.0 °C-Predicted value.
Density 1.25 ± 0.1 g/cm³Predicted value.
Water Solubility No quantitative data available. (Parent compound Doramectin: practically insoluble)Expected to have very low water solubility.
Organic Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).-
logP (Octanol-Water Partition Coefficient) No experimental data available. (Parent compound Doramectin: 6.27)Predicted value for parent compound. The aglycone is expected to be highly lipophilic.
pKa (Acid Dissociation Constant) 12.43 ± 0.70-Predicted value.
Purity >95% by HPLCAs supplied by commercial vendors.
Storage Conditions -20°CRecommended for long-term stability.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound and other macrocyclic lactones.

Protocol 1: Formation of this compound via Acid Hydrolysis

This compound is the product of the acid-catalyzed hydrolysis of the disaccharide moiety from the parent Doramectin molecule.

G Doramectin Doramectin (C₅₀H₇₄O₁₄) Aglycone This compound (C₃₆H₅₀O₈) Doramectin->Aglycone  Acid Hydrolysis (e.g., H₂SO₄ in Methanol) Sugar Disaccharide Moiety

Caption: Formation of this compound via Acid Hydrolysis.

Methodology:

  • Dissolution: Dissolve Doramectin in a suitable alcohol, such as methanol.

  • Acidification: Add a catalytic amount of a strong acid (e.g., 1% sulfuric acid).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Neutralization: Upon completion, neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds. The following is a general protocol for avermectins that can be optimized for this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Standard Solutions (Known Concentrations) C Inject Sample (e.g., 20 µL) A->C B Prepare Aglycone Sample (Dissolve in Mobile Phase) B->C D C18 Column Separation (e.g., 150 x 4.6 mm, 5 µm) Isocratic Elution C->D Mobile Phase (e.g., Acetonitrile:Methanol:Water) E UV Detection (e.g., 250 nm) D->E F Generate Chromatogram (Peak Area vs. Retention Time) E->F G Calculate Purity (% Area of Aglycone Peak) F->G

Caption: Experimental Workflow for HPLC Purity Analysis.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common mobile phase for related compounds is acetonitrile:methanol:water (53:35:12, v/v/v).

    • Flow Rate: Typically 1.0 - 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 25 °C.

    • Detection Wavelength: Approximately 250 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Record the chromatograms. The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration using a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV (as described in Protocol 2) or LC-MS.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Biological Activity and Metabolism

This compound is known to be a metabolite of Doramectin. Studies on the metabolism of Doramectin in various animal species have shown that the parent drug is metabolized to several derivatives, with the aglycone being a significant product of degradation. While the aglycone lacks the potent paralytic effects of Doramectin on mature parasites, it retains inhibitory activity against the development of nematode larvae. There is limited published information on the further metabolism or specific signaling pathways directly involving this compound.

Conclusion

This guide provides a consolidated source of the key physicochemical properties of this compound, essential for researchers in drug development and environmental science. The data highlights its lipophilic nature and low aqueous solubility, characteristic of the avermectin class of compounds. The provided protocols offer a starting point for the experimental determination of its properties and for the development of robust analytical methods. Further research is warranted to fully elucidate the experimental values for all physicochemical parameters and to explore its complete metabolic fate and biological significance.

References

Synthesis of Doramectin Aglycone from Doramectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone used in veterinary medicine, is a glycosylated natural product. Its biological activity and pharmacokinetic properties are significantly influenced by the disaccharide moiety attached at the C-13 position. The synthesis of doramectin aglycone, the core macrocyclic structure devoid of its sugar residues, is a critical process for structure-activity relationship (SAR) studies, the development of novel derivatives, and as a reference standard in analytical methods. This technical guide provides an in-depth overview of the chemical synthesis of this compound from doramectin, focusing on the prevalent method of acidic hydrolysis. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in a research and development setting.

Introduction

Doramectin is a member of the avermectin family of 16-membered macrocyclic lactones, produced by genetically engineered strains of Streptomyces avermitilis. Its potent anthelmintic, insecticidal, and acaricidal properties are attributed to its action as a positive allosteric modulator of glutamate-gated chloride channels and GABA-gated chloride channels in invertebrates. The doramectin molecule consists of a complex pentacyclic lactone core, the aglycone, and a disaccharide of L-oleandrose attached at the C-13 position.

The removal of this disaccharide to yield this compound is a key chemical transformation. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the doramectin monosaccharide, followed by the complete removal of the sugar moieties to produce the this compound[1]. This guide details the chemical principles and practical methodologies for achieving this synthesis.

Chemical Synthesis via Acidic Hydrolysis

The primary method for the synthesis of this compound from doramectin is through acidic hydrolysis. This reaction cleaves the glycosidic bonds linking the L-oleandrose units to each other and to the aglycone. The selection of the acid, solvent, temperature, and reaction time are critical parameters that influence the reaction efficiency and the purity of the final product.

Reaction Parameters

Several acidic conditions have been reported for the deglycosylation of avermectins, which are structurally analogous to doramectin. These conditions can be adapted for the synthesis of this compound.

ParameterCondition 1Condition 2General ConditionSource
Acid Concentrated Sulfuric Acid (H₂SO₄)5% Sulfuric Acid (H₂SO₄)Mildly Acidic[2][3]
Solvent MethanolNot specifiedAcetonitrile[1]
Temperature Ice bath (approx. 0°C)Not specifiedNot specified[2]
Reaction Time Not specifiedNot specifiedSequential (1h for monosaccharide, 18h for aglycone)

Note: The reaction time for complete conversion to the aglycone under specific conditions may require optimization and monitoring by analytical techniques such as HPLC or TLC.

Detailed Experimental Protocols

The following protocols are based on established methods for the acidic hydrolysis of avermectins and can be adapted for doramectin.

Protocol 1: Sulfuric Acid in Methanol

This protocol is adapted from a method used for the synthesis of ivermectin aglycone.

  • Dissolution: Dissolve doramectin in methanol (e.g., 10 mg/mL).

  • Cooling: Cool the solution in an ice bath to approximately 0°C.

  • Acidification: Slowly add concentrated sulfuric acid dropwise while stirring. The final concentration of the acid should be carefully controlled. A starting point could be a final concentration of 1-5% (v/v).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed and the desired product is formed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: Mildly Acidic Conditions in Acetonitrile

This protocol is based on the general observation of doramectin degradation under mildly acidic conditions.

  • Dissolution: Dissolve doramectin in acetonitrile.

  • Acidification: Add a mild acid (e.g., a dilute solution of a strong acid like HCl or H₂SO₄, or an organic acid like trifluoroacetic acid) to the solution. The exact concentration will need to be optimized.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is reported to proceed sequentially, with the formation of the monosaccharide within 1 hour and the aglycone after 18 hours.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1 for quenching, extraction, drying, and purification of the this compound.

Visualization of Workflow and Reaction

Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Doramectin Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acid Add Acid (e.g., H₂SO₄) Cool->Add_Acid React Monitor Reaction (TLC/HPLC) Add_Acid->React Quench Quench with NaHCO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Acidic Hydrolysis Reaction

Hydrolysis_Reaction Doramectin Doramectin (Aglycone-O-Disaccharide) Monosaccharide Doramectin Monosaccharide (Aglycone-O-Monosaccharide) Doramectin->Monosaccharide + H₃O⁺ - Monosaccharide Aglycone This compound (Aglycone-OH) Monosaccharide->Aglycone + H₃O⁺ - Monosaccharide

Caption: Sequential acidic hydrolysis of doramectin.

Analytical Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to monitor the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used for the analysis of avermectins.

  • Mass Spectrometry (MS): To confirm the molecular weight of the this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the aglycone and the absence of the sugar moieties.

Conclusion

The synthesis of this compound from doramectin is a straightforward yet crucial procedure for researchers in drug discovery and development. The acidic hydrolysis method, while requiring careful optimization of reaction conditions, provides a reliable route to this important derivative. The protocols and workflows presented in this guide offer a solid foundation for the successful synthesis, purification, and characterization of this compound, thereby enabling further exploration of the structure-activity relationships within the avermectin class of compounds.

References

Hydrolysis of Doramectin to its Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical hydrolysis of doramectin, a potent macrocyclic lactone anthelmintic, to its corresponding aglycone. The removal of the disaccharide moiety is a critical step in the synthesis of various derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document outlines the underlying chemical principles, detailed experimental protocols, and analytical methods for monitoring the reaction and purifying the final product.

Introduction

Doramectin, a member of the avermectin family of natural products, exerts its antiparasitic activity through its complex macrocyclic lactone structure. The C-13 position of this macrocycle is glycosylated with an α-L-oleandrosyl-α-L-oleandrose disaccharide. The hydrolysis of this glycosidic linkage to yield the doramectin aglycone is a key chemical transformation. The resulting aglycone serves as a versatile synthetic intermediate for the preparation of novel doramectin analogs with potentially enhanced efficacy, modified pharmacokinetic profiles, or different spectra of activity.

The hydrolysis is typically achieved under acidic conditions, where the glycosidic bonds are susceptible to cleavage. Under mildly acidic conditions, doramectin undergoes a sequential deglycosylation, first yielding the doramectin monosaccharide and subsequently the this compound[1]. Careful control of reaction parameters is essential to maximize the yield of the desired aglycone and minimize the formation of degradation byproducts.

Chemical Transformation

The fundamental reaction involves the acid-catalyzed cleavage of the O-glycosidic bonds linking the oleandrose units to each other and to the doramectin macrocycle. The reaction proceeds via protonation of the glycosidic oxygen atoms, followed by nucleophilic attack of a water molecule, leading to the liberation of the sugar moieties and the formation of the this compound.

Experimental Protocols

The following protocols are based on established methods for the acid hydrolysis of avermectins and can be adapted for the specific case of doramectin.

Acid Hydrolysis of Doramectin

This protocol describes the general procedure for the acid-catalyzed hydrolysis of doramectin to its aglycone.

Materials:

  • Doramectin

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl), 0.5 M

  • Sodium hydroxide (NaOH), 0.5 M

  • Deionized water

  • Rotary evaporator

  • pH meter

Procedure:

  • Dissolve doramectin in acetonitrile to a known concentration (e.g., 10 mg/mL).

  • Add an equal volume of 0.5 M hydrochloric acid to the doramectin solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) (see section 4 for analytical methods).

  • Upon completion of the reaction, neutralize the solution by adding an equal volume of 0.5 M sodium hydroxide.

  • Add an additional volume of acetonitrile to the neutralized solution.

  • The resulting solution contains the this compound and is ready for purification.

Purification of this compound by Preparative HPLC

This protocol outlines the purification of the this compound from the hydrolysis reaction mixture using preparative HPLC.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • Column 1: Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size)

  • Column 2: Ultimate XB-C18 column (250 x 50 mm, 10 µm particle size)

Mobile Phases:

  • Purification Step 1:

    • Mobile Phase A (MPA): 10 mM Ammonium Acetate (NH₄OAc) in water

    • Mobile Phase B (MPB): Acetonitrile (ACN)

  • Purification Step 2:

    • Mobile Phase A (MPA): 0.05% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B (MPB): Methanol (MeOH)

Procedure:

  • First Pass Purification:

    • Equilibrate the Ultimate AQ-C18 column with the initial mobile phase conditions.

    • Load the neutralized hydrolysis reaction mixture onto the column.

    • Elute the components using a gradient program (see Table 2 for an example gradient).

    • Monitor the elution at an appropriate wavelength (e.g., 245 nm) and collect fractions corresponding to the this compound peak.

    • Evaporate the collected fractions to dryness.

  • Second Pass Purification (if necessary):

    • Dissolve the dried residue from the first pass in a suitable solvent.

    • Equilibrate the Ultimate XB-C18 column with the initial mobile phase conditions for the second purification step.

    • Load the sample onto the column.

    • Elute the components using a gradient program (see Table 3 for an example gradient).

    • Collect the purified this compound fractions.

    • Evaporate the solvent to obtain the purified solid product.

    • Analyze the purity of the final product by analytical HPLC.

Data Presentation

Reaction Conditions for Acid Hydrolysis of Doramectin
ParameterValue
Starting Material Doramectin
Solvent Acetonitrile
Acid Hydrochloric Acid (HCl)
Acid Concentration 0.5 M
Reaction Time 24 hours
Temperature Room Temperature
Neutralizing Agent Sodium Hydroxide (NaOH)
Neutralizing Agent Conc. 0.5 M
Example Preparative HPLC Gradient for First Pass Purification
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)
055200
4177200
42100200
47100200
Example Preparative HPLC Gradient for Second Pass Purification
Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)
070100
4090100
41100100
47100100

Mandatory Visualizations

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrolysis Reaction cluster_neutralization Neutralization cluster_purification Purification cluster_analysis Analysis doramectin Doramectin reaction_mixture Reaction Mixture (24h, Room Temp) doramectin->reaction_mixture solvent Acetonitrile solvent->reaction_mixture acid 0.5 M HCl acid->reaction_mixture neutralization Add 0.5 M NaOH reaction_mixture->neutralization neutralized_mixture Neutralized Mixture neutralization->neutralized_mixture prep_hplc1 Preparative HPLC (C18, NH4OAc/ACN) neutralized_mixture->prep_hplc1 fractions Collect Aglycone Fractions prep_hplc1->fractions evaporation1 Evaporate to Dryness fractions->evaporation1 prep_hplc2 Preparative HPLC (C18, TFA/MeOH) evaporation1->prep_hplc2 purified_fractions Collect Purified Fractions prep_hplc2->purified_fractions evaporation2 Evaporate to Dryness purified_fractions->evaporation2 hplc_analysis Analytical HPLC evaporation2->hplc_analysis final_product This compound hplc_analysis->final_product

Caption: Workflow for the hydrolysis of doramectin and purification of its aglycone.

Hydrolysis_Reaction_Scheme doramectin Doramectin (with Disaccharide) aglycone This compound doramectin->aglycone H+, H2O (Acid Hydrolysis) sugars Disaccharide (Oleandrose-Oleandrose)

Caption: Chemical transformation of doramectin to its aglycone via acid hydrolysis.

References

Spectroscopic and Structural Elucidation of Doramectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, structural characterization, and relevant biological context of doramectin aglycone. This compound is the core macrocyclic lactone of the potent anthelmintic drug doramectin, produced by the acid hydrolysis of the disaccharide unit from the parent compound[1][2]. Understanding the physicochemical properties of this aglycone is crucial for metabolism studies, degradation product analysis, and the development of new avermectin-based therapeutics.

Spectroscopic Data

The structural elucidation of doramectin and its aglycone has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3]. While the complete raw data from foundational studies is not fully available in public domains, this section summarizes the key expected spectroscopic characteristics and provides a framework for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound.

ParameterValueSource
Molecular Formula C36H50O8[2]
Molecular Weight 610.7 g/mol [2]
Ionization Mode Electrospray Ionization (ESI+)
Precursor Ion (Expected) [M+Na]+Inferred from doramectin data

Note: Specific fragmentation patterns for this compound are not detailed in the available literature but would be determined through tandem MS (MS/MS) experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural assignment of this compound. The complex polycyclic structure results in a crowded and highly detailed spectrum.

¹H NMR Data (Proton NMR)

A complete peak list for this compound is not publicly available. However, analysis would focus on identifying key proton environments, such as:

  • Olefinic protons in the macrocyclic ring.

  • Protons adjacent to hydroxyl and ether functionalities.

  • Methyl group singlets and doublets.

  • Complex multiplets of the cyclohexyl ring protons.

¹³C NMR Data (Carbon NMR)

Similarly, a detailed ¹³C NMR peak list is not readily accessible. The spectrum would be characterized by:

  • Signals corresponding to the sp² carbons of the double bonds.

  • Carbon atoms of the lactone carbonyl group.

  • Numerous signals in the aliphatic region corresponding to the complex carbon skeleton.

Experimental Protocols

The following sections detail the methodologies for the preparation and spectroscopic analysis of this compound, based on established procedures for avermectins.

Preparation of this compound

This compound is prepared by the acid-catalyzed hydrolysis of the parent doramectin molecule. This process cleaves the two oleandrose sugar moieties.

G Workflow for this compound Preparation Doramectin Doramectin AcidHydrolysis Acid Hydrolysis (e.g., H2SO4 in THF/Water) Doramectin->AcidHydrolysis ReactionMixture Reaction Mixture (Aglycone and Sugars) AcidHydrolysis->ReactionMixture Purification Chromatographic Purification (e.g., Silica Gel Column) ReactionMixture->Purification DoramectinAglycone This compound Purification->DoramectinAglycone

Workflow for the preparation of this compound.

Protocol:

  • Dissolution: Doramectin is dissolved in a suitable organic solvent mixture, such as aqueous tetrahydrofuran.

  • Acidification: A strong acid, typically sulfuric acid, is added to the solution to catalyze the hydrolysis.

  • Reaction: The mixture is stirred at room temperature or with gentle heating to allow for the cleavage of the glycosidic bonds.

  • Neutralization and Extraction: The reaction is quenched by neutralization, and the products are extracted into an organic solvent.

  • Purification: The this compound is isolated from the sugar byproducts and any unreacted starting material using column chromatography on silica gel.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of doramectin and its derivatives.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions. Full scan mode is used for initial identification.

  • Precursor Ion Selection: For doramectin, the sodium adduct [M+Na]⁺ is often the most abundant precursor ion. The same would be expected for the aglycone.

NMR Spectroscopy Analysis

High-field NMR spectroscopy is required to resolve the complex signals of this compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • The purified this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Tetramethylsilane (TMS) is used as an internal standard.

Experiments:

  • 1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.

  • 2D NMR: To fully assign the complex structure, a suite of 2D NMR experiments is necessary, including:

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, aiding in stereochemical assignments.

Biological Activity and Mechanism of Action

While doramectin itself is a potent anthelmintic, its aglycone exhibits different biological properties. This compound is an inhibitor of nematode larval development but lacks the paralytic activity of the parent compound.

The paralytic action of avermectins like doramectin is due to their effect on invertebrate-specific glutamate-gated chloride channels (GluCls) in nerve and muscle cells.

G Mechanism of Action of Avermectins Avermectin Avermectin (e.g., Doramectin) GluCl Glutamate-Gated Chloride Channel (GluCl) in Nematode Neuron/Muscle Cell Avermectin->GluCl targets ChannelOpening Irreversible Channel Opening GluCl->ChannelOpening causes Binding Binds to GluCl ClInflux Influx of Chloride Ions (Cl⁻) ChannelOpening->ClInflux Hyperpolarization Hyperpolarization of Cell Membrane ClInflux->Hyperpolarization Paralysis Flaccid Paralysis of the Nematode Hyperpolarization->Paralysis

Signaling pathway for the mechanism of action of avermectins.

Mechanism Description:

  • Avermectins bind to the glutamate-gated chloride channels on the nerve and muscle cells of invertebrates.

  • This binding locks the channel in an open state, leading to a continuous influx of chloride ions into the cell.

  • The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it unresponsive to excitatory signals.

  • This ultimately leads to a flaccid paralysis and death of the parasite.

The lack of paralytic activity in the this compound suggests that the disaccharide moiety is crucial for the potent interaction with the glutamate-gated chloride channels that leads to paralysis.

References

The Core Mechanism of Doramectin Aglycone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of doramectin aglycone, contrasting it with its parent compound, doramectin. It provides a comprehensive overview of the molecular targets, structure-activity relationships, and the experimental protocols used to elucidate the functional consequences of the removal of the disaccharide moiety.

Introduction: The Avermectin Family and Doramectin

Doramectin is a potent, broad-spectrum endectocide belonging to the avermectin class of macrocyclic lactones.[1][2] These compounds are fermentation products of the soil actinomycete Streptomyces avermitilis.[3] The primary molecular target of avermectins in invertebrates, such as nematodes and arthropods, is the glutamate-gated chloride channel (GluCl).[4][5] Doramectin, like other avermectins, acts as a positive allosteric modulator of these channels, leading to paralysis and death of the parasite.

This compound is a derivative of doramectin resulting from the hydrolysis of the disaccharide unit at the C-13 position of the macrocyclic lactone ring. While it has been noted as an inhibitor of nematode larval development, it is critically described as being "devoid of paralytic activity". This guide will explore the molecular basis for this significant difference in biological effect.

The Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

GluCls are ligand-gated ion channels exclusive to protostome invertebrates. They are crucial components of the nervous system, involved in inhibiting neuronal signaling and muscle function upon activation by the neurotransmitter glutamate. Structurally, GluCls are pentameric proteins that form a central ion pore permeable to chloride ions.

The binding of glutamate to the extracellular domain of the GluCl receptor triggers a conformational change that opens the channel pore, allowing the influx of chloride ions. This hyperpolarizes the cell membrane, making the neuron or muscle cell less likely to fire an action potential, thus mediating an inhibitory effect.

Mechanism of Action: A Tale of Two Moieties

The anthelmintic activity of doramectin is a direct consequence of its interaction with GluCls. This interaction is complex, involving both the macrocyclic lactone core and the C-13 disaccharide.

The Aglycone Core: The Binding Pharmacophore

The 16-membered macrocyclic lactone ring, fused with a spiroketal and a benzofuran group, constitutes the core aglycone structure. This lipophilic core is the primary pharmacophore that binds to the GluCl channel. Structural biology studies, including X-ray crystallography and cryo-electron microscopy of the homologous channel from Caenorhabditis elegans with ivermectin, have revealed that the avermectin molecule inserts itself into a pocket in the transmembrane domain, at the interface between adjacent subunits.

This binding acts as a "molecular wedge," pushing the transmembrane helices apart and stabilizing the open conformation of the channel. This leads to a prolonged and essentially irreversible opening of the chloride channel, causing a sustained influx of Cl- ions and subsequent hyperpolarization of the cell. The result is a flaccid paralysis of the pharyngeal muscles and somatic muscles of the nematode, leading to starvation and death.

The Disaccharide Moiety: A Modulator of Potency

The key difference between doramectin and its aglycone is the presence of a disaccharide, composed of two L-oleandrose units, at the C-13 position. While the aglycone alone can bind to the channel, evidence strongly suggests that the disaccharide is a "salient determinant of the potentiating potency" of the molecule.

Structural models indicate that the disaccharide is located towards the extracellular side of the binding pocket. It forms interactions with residues in the M2-M3 loop of one subunit and the M1 helix of an adjacent subunit. These interactions are thought to:

  • Stabilize the open channel conformation: By providing additional contact points with the receptor, the disaccharide helps to lock the channel in its open state, enhancing the duration and irreversibility of the effect.

  • Enhance allosteric modulation: The sugar moiety may influence the conformational changes transmitted from the avermectin binding site to the channel gate, thereby increasing the efficiency of channel opening.

The removal of this disaccharide to form this compound results in a molecule that still contains the core binding pharmacophore but lacks the crucial potentiating moiety. Consequently, its ability to effectively and irreversibly open the GluCl channel is significantly diminished, explaining its lack of paralytic activity. Studies on other avermectin aglycones have shown that replacing the disaccharide with more polar substituents, such as a hydroxyl group, leads to weaker biological activity.

Quantitative Data Summary

CompoundReceptor/PreparationAssay TypeMeasured ValueOrganism
Ivermectin Recombinant HcGluClα subunitRadioligand BindingKd = 26 ± 12 pMHaemonchus contortus
Ivermectin Recombinant Hcgbr-2B subunitRadioligand BindingKd = 70 ± 16 pMHaemonchus contortus
Ivermectin L3 Larval MembranesRadioligand BindingKd = 70 ± 7 pMHaemonchus contortus
Ivermectin Recombinant α GluClRElectrophysiology (TEVC)EC50 = 140 nMCaenorhabditis elegans
Ivermectin Recombinant αβ GluClR (1:1)Electrophysiology (TEVC)EC50 = 86 nMHaemonchus contortus
This compound GluCl ChannelsN/AData not availableN/A

Table 1: Comparative binding affinities (Kd) and potencies (EC50) of ivermectin for glutamate-gated chloride channels. The extremely high affinity (pM range) of the parent compound highlights the potent interaction that is likely lost in the aglycone.

Experimental Protocols

The characterization of this compound's mechanism of action would involve comparative studies against doramectin using established methodologies for studying avermectin-GluCl interactions.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to its receptor. It would be used to determine the dissociation constant (Kd) of this compound for GluCls and compare it to that of doramectin.

Methodology:

  • Receptor Preparation: GluCl subunits (e.g., from H. contortus or C. elegans) are recombinantly expressed in a suitable cell line (e.g., COS-7 cells). Membranes containing the expressed receptors are then prepared by homogenization and centrifugation.

  • Assay Performance: The cell membranes are incubated with a radiolabeled avermectin (e.g., [3H]-ivermectin) and varying concentrations of a competing non-radiolabeled ligand (doramectin or this compound).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and thus the bound radioligand) but allow the unbound radioligand to pass through. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of the competing ligand. These curves are then used to calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding), from which the Ki (an indicator of binding affinity) can be derived.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the functional effect of a compound on ion channel activity. It would be used to determine if this compound can potentiate glutamate-induced currents or directly gate GluCl channels.

Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired GluCl subunits. The oocytes are then incubated for 2-3 days to allow for protein expression and insertion into the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a set holding potential.

  • Compound Application: The oocyte is perfused with a buffer solution. Glutamate, doramectin, and this compound are applied alone or in combination, and the resulting chloride currents flowing through the expressed GluCl channels are recorded by the amplifier.

  • Data Analysis: The magnitude of the current elicited by the compounds is measured. Dose-response curves are constructed by plotting the current amplitude against the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Visualizations

Signaling Pathways

G cluster_0 Doramectin Mechanism (Paralytic Activity) cluster_1 This compound Mechanism (No Paralytic Activity) DOR Doramectin GluCl_closed GluCl Channel (Closed) DOR->GluCl_closed Binds to Transmembrane Intersubunit Site GluCl_open GluCl Channel (Open, Stabilized) GluCl_closed->GluCl_open Allosteric Activation Cl_influx Sustained Cl- Influx GluCl_open->Cl_influx Hyperpol Hyperpolarization Cl_influx->Hyperpol Paralysis Flaccid Paralysis Hyperpol->Paralysis DOR_A This compound GluCl_closed_A GluCl Channel (Closed) DOR_A->GluCl_closed_A Low affinity binding (Lacks Disaccharide) Weak_Interaction Weak/Transient Interaction GluCl_closed_A->Weak_Interaction No_effect No Significant Channel Opening or Cl- Influx Weak_Interaction->No_effect

Caption: Comparative signaling pathways of Doramectin and its Aglycone at the GluCl channel.

Experimental Workflows

G cluster_0 Radioligand Binding Assay Workflow cluster_1 TEVC Electrophysiology Workflow P0_1 Express GluCl in COS-7 Cells P0_2 Prepare Cell Membranes P0_1->P0_2 P0_3 Incubate Membranes with [3H]-Ivermectin + Competitor (Doramectin or Aglycone) P0_2->P0_3 P0_4 Filter and Wash to Separate Bound/Free P0_3->P0_4 P0_5 Scintillation Counting P0_4->P0_5 P0_6 Calculate IC50 and Ki P0_5->P0_6 P1_1 Inject GluCl cRNA into Xenopus Oocyte P1_2 Incubate for Protein Expression P1_1->P1_2 P1_3 Two-Electrode Voltage Clamp Oocyte P1_2->P1_3 P1_4 Perfuse with Test Compounds (Glutamate +/- Doramectin/Aglycone) P1_3->P1_4 P1_5 Record Chloride Currents P1_4->P1_5 P1_6 Generate Dose-Response Curve and Calculate EC50 P1_5->P1_6

Caption: Standard experimental workflows for characterizing ligand interaction with GluCl channels.

Conclusion

The mechanism of action of this compound is best understood by its structural deviation from the parent compound. While the macrocyclic lactone core allows for a weak, low-affinity interaction with the transmembrane domain of invertebrate glutamate-gated chloride channels, the absence of the C-13 disaccharide moiety critically impairs its ability to act as a potent positive allosteric modulator. This sugar moiety is essential for stabilizing the open-channel conformation and ensuring the sustained chloride ion influx that leads to hyperpolarization and flaccid paralysis of the parasite. Therefore, this compound, lacking this key potentiating component, does not induce the paralytic effect characteristic of doramectin and other avermectins. Future research employing the detailed experimental protocols outlined herein would be necessary to precisely quantify the reduction in binding affinity and functional activity of the aglycone, further solidifying our understanding of this important structure-activity relationship.

References

In Vitro Anthelmintic Activity of Doramectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin, a potent macrocyclic lactone, is a widely utilized anthelmintic in veterinary medicine. Its activity is primarily attributed to its interaction with glutamate-gated chloride channels in nematodes, leading to paralysis and death. The aglycone form of Doramectin, lacking the disaccharide moiety, presents a different biological profile. This technical guide provides a comprehensive overview of the current understanding of Doramectin aglycone's in vitro anthelmintic activity. While there is a notable absence of published quantitative data, such as IC50 or EC50 values, existing information indicates a specific inhibitory effect on nematode larval development, without the characteristic paralytic action of the parent compound[1]. This document outlines the inferred mechanism of action based on the broader avermectin class, details robust experimental protocols for the in vitro evaluation of its developmental effects, and provides templates for standardized data presentation. The aim is to equip researchers with the foundational knowledge and methodologies required to systematically investigate the anthelmintic potential of this compound.

Introduction to Doramectin and its Aglycone

Doramectin is a fermentation product of a genetically altered strain of Streptomyces avermitilis. Like other avermectins, its structure consists of a complex 16-membered macrocyclic lactone ring glycosidically linked to a disaccharide at the C-13 position. The this compound is the core macrocyclic lactone structure, produced by the hydrolysis of this disaccharide unit[1].

While Doramectin's efficacy as a paralytic agent against a broad spectrum of nematodes is well-documented[2][3][4], its aglycone exhibits a more nuanced activity. It has been identified as an inhibitor of nematode larval development but is notably devoid of paralytic activity. This distinction suggests a potentially different or more specific mechanism of action, making it a subject of interest for novel anthelmintic development, particularly for targeting larval stages.

Physicochemical Properties: this compound is reported to be soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, which is a key consideration for preparing stock solutions for in vitro assays.

Inferred Mechanism of Action: Avermectins and Glutamate-Gated Chloride Channels

The primary mode of action for the avermectin class of anthelmintics, including the parent compound Doramectin, is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.

These channels, which are not present in mammals, are ligand-gated ion channels. The binding of avermectins to GluCls leads to a prolonged and essentially irreversible opening of the channel, causing an influx of chloride ions. This hyperpolarizes the cell membrane, inhibiting neuronal firing and muscle contraction, which ultimately results in a flaccid paralysis of the parasite. The binding site for ivermectin, a closely related avermectin, has been identified in the channel domain, between the M1 and M3 transmembrane helices of adjacent subunits.

Given that this compound does not cause paralysis, it is hypothesized that its interaction with GluCls may be different. It might:

  • Selectively target specific isoforms of GluCls that are more critical for larval development than for neuromuscular control in adult worms.

  • Act on a different, as-yet-unidentified molecular target that is crucial for the developmental processes of nematode larvae.

The following diagram illustrates the established signaling pathway for avermectins.

Avermectin_Mechanism_of_Action cluster_neuron Nematode Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Prolonged Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Avermectin Avermectin (e.g., Doramectin) Avermectin->GluCl Binds & Potentiates Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Binds & Opens

Avermectin signaling pathway in nematodes.

Experimental Protocols for In Vitro Evaluation

The lack of published quantitative data necessitates the use of robust and standardized in vitro assays to characterize the activity of this compound. Based on its known biological effects, the Larval Development Assay is the most pertinent primary screening method.

The following diagram outlines a general workflow for in vitro anthelmintic screening.

Anthelmintic_Screening_Workflow A Parasite Culture & Collection of Eggs/Larvae C Assay Setup in 96-Well Plate (Eggs/Larvae + Compound) A->C B Preparation of Test Compound (this compound) Serial Dilutions B->C D Incubation (Controlled Temperature & Humidity) C->D E Data Acquisition (Microscopy, Imaging, or Spectrophotometry) D->E F Data Analysis (e.g., IC50/LD50 Calculation) E->F G Hit Confirmation & Secondary Assays F->G

General workflow for in vitro anthelmintic screening.
Larval Development Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the development of nematode eggs into third-stage (L3) larvae.

Objective: To determine the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50) of this compound on nematode larval development.

Materials:

  • Nematode species: Haemonchus contortus (from sheep feces) or Caenorhabditis elegans (as a model organism).

  • This compound.

  • Solvent (e.g., DMSO).

  • Culture medium (e.g., Earle's balanced salt solution with yeast extract for parasitic nematodes).

  • 96-well microtiter plates.

  • Fungicide (e.g., Amphotericin B) to prevent fungal growth.

  • Saturated salt solution (e.g., NaCl) for egg flotation.

  • Sieves of various mesh sizes for egg purification.

  • Incubator set at the appropriate temperature (e.g., 27°C for H. contortus).

  • Inverted microscope.

Protocol:

  • Egg Collection and Purification:

    • Collect fresh fecal samples from a host infected with the target nematode (e.g., H. contortus).

    • Homogenize the feces in water and filter through a series of sieves to remove large debris.

    • Suspend the filtered material in a saturated salt solution to float the nematode eggs.

    • Collect the eggs from the surface, wash thoroughly with water to remove the salt, and quantify the concentration (eggs/mL).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of each drug dilution. Include positive controls (a known anthelmintic like ivermectin or levamisole) and negative controls (medium with the same concentration of DMSO as the test wells).

    • Add approximately 50-100 purified eggs to each well.

    • Add a fungicide to each well to prevent contamination.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for larval development (e.g., 27°C) for the required duration (typically 6-7 days for H. contortus to reach the L3 stage).

  • Assessment and Data Analysis:

    • After the incubation period, add a drop of a killing agent (e.g., Lugol's iodine) to each well to stop development and aid visualization.

    • Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

    • Calculate the percentage of inhibition of development to the L3 stage for each concentration relative to the negative control.

    • Determine the IC50 or LD50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Larval Motility Assay (Confirmatory Assay)

This assay can be used to confirm the reported lack of paralytic activity of this compound.

Objective: To assess the effect of this compound on the motility of L3 larvae.

Materials:

  • Third-stage (L3) larvae of the target nematode.

  • This compound and appropriate controls.

  • 96-well microtiter plates.

  • Incubator.

  • Microscope or automated motility tracking system.

Protocol:

  • Larvae Preparation:

    • Culture nematode eggs to the L3 stage.

    • Collect and clean the L3 larvae.

  • Assay Setup:

    • Dispense a known number of L3 larvae (e.g., 50-100) into the wells of a 96-well plate containing the various concentrations of this compound and controls.

  • Incubation and Observation:

    • Incubate the plate at an appropriate temperature.

    • At set time points (e.g., 2, 6, 24, 48 hours), observe the larvae under a microscope.

    • Score larvae as motile or non-motile. A larva is considered non-motile if it does not move after gentle prodding or another stimulus.

  • Data Analysis:

    • Calculate the percentage of non-motile larvae for each concentration at each time point.

    • Compare the results to a positive control known to cause paralysis (e.g., Doramectin or Ivermectin) and a negative control.

Data Presentation

Table 1: Template for Larval Development Inhibition Assay Data

Test CompoundHelminth SpeciesConcentration (µM)No. of ReplicatesMean % Inhibition of Development to L3 (± SD)Calculated IC50 (µM) [95% CI]
This compoundHaemonchus contortus0.013
0.13
13
103
1003
Ivermectin (Control)Haemonchus contortus0.0013
0.013
0.13
13
103

Table 2: Template for Larval Motility Assay Data

Test CompoundHelminth SpeciesLarval StageConcentration (µM)% Non-Motile at 6h (± SD)% Non-Motile at 24h (± SD)% Non-Motile at 48h (± SD)
This compoundHaemonchus contortusL31
10
100
Levamisole (Control)Haemonchus contortusL31
10
100

Conclusion and Future Directions

This compound represents an intriguing derivative of a highly successful anthelmintic. Its reported activity as an inhibitor of larval development, coupled with a lack of paralytic effect, points towards a distinct mode of action that warrants further investigation. This technical guide provides the necessary framework for initiating such studies by outlining the inferred mechanism of action and providing detailed protocols for robust in vitro evaluation.

The critical next step for the research community is to generate empirical, quantitative data on the activity of this compound. Future research should focus on:

  • Performing the described larval development assays against a panel of economically important parasitic nematodes.

  • Utilizing high-content imaging and automated analysis to refine the assessment of developmental phenotypes.

  • Investigating the precise molecular target of this compound through techniques such as target-based screening, genetic studies in model organisms like C. elegans, and binding assays with recombinant GluCl isoforms.

  • Evaluating the synergistic potential of this compound with other classes of anthelmintics.

By systematically addressing these knowledge gaps, the scientific community can fully elucidate the anthelmintic potential of this compound and its viability as a candidate for novel parasite control strategies.

References

Biological activity of avermectin aglycones

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Avermectin Aglycones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biological activity of avermectin aglycones, the macrocyclic lactone core of the highly potent avermectin class of anthelmintics and insecticides. It explores their mechanism of action, comparative activities with their glycosylated parent compounds, and the critical role of the disaccharide moiety in pharmacokinetics and resistance. Detailed experimental protocols and structured data are provided to support further research and development.

Introduction

Avermectins, natural products derived from the bacterium Streptomyces avermitilis, are foundational compounds in veterinary medicine and agriculture for controlling parasitic nematodes, insects, and mites.[1] The principal bioactive agent, ivermectin, is a semi-synthetic derivative.[2] Structurally, avermectins consist of a complex 16-membered macrocyclic lactone backbone to which an oleandrose disaccharide is attached at the C-13 position. The aglycones are the core structures lacking this sugar moiety. While the disaccharide is not strictly required for the primary mode of action, its absence profoundly alters the molecule's properties, including its interaction with efflux pumps, solubility, and, in some cases, its spectrum of activity.[3][4] Understanding the aglycone's intrinsic activity is crucial for designing novel derivatives with improved efficacy and tailored pharmacokinetic profiles.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary target for both avermectins and their aglycones in invertebrates is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel exclusive to protostome invertebrates.[5] This exclusivity is a key factor in their selective toxicity against parasites and pests over their vertebrate hosts.

Molecular Interaction: Avermectin compounds act as positive allosteric modulators of GluCls. Instead of binding at the glutamate agonist site, they bind to a distinct site located in the transmembrane domain, at the interface between adjacent subunits. This binding event locks the channel in an open conformation.

Downstream Cellular Effects: The irreversible opening of GluCls leads to a massive influx of chloride ions (Cl⁻) into the affected neurons and muscle cells. This influx drives the cell's membrane potential to become more negative, a state known as hyperpolarization. Hyperpolarization prevents the cell from firing action potentials, effectively silencing neuronal transmission and inducing a flaccid paralysis in the parasite, ultimately leading to its death.

Signaling Pathway Diagram

Avermectin_Aglycone_MoA cluster_membrane Cell Membrane GluCl Invertebrate Glutamate-Gated Chloride Channel (GluCl) ChannelOpen Irreversible Channel Opening GluCl->ChannelOpen Induces Aglycone Avermectin Aglycone Aglycone->GluCl Binds to allosteric site Cl_Influx Cl⁻ Ion Influx ChannelOpen->Cl_Influx Hyperpolarization Neuron/Muscle Cell Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Leads to

Caption: Mechanism of action of avermectin aglycones on invertebrate GluCls.

Quantitative Data on Biological Activity

Quantitative data provides a direct measure of a compound's potency. While direct comparative studies between specific avermectins and their corresponding aglycones are not abundant in publicly accessible literature, the following tables summarize available data on the parent compounds and key binding affinities.

Table 1: In Vitro Activity and Binding Affinity
CompoundTarget/AssayOrganism/SystemValueCitation
[³H]IvermectinGluClα SubunitHaemonchus contortus (recombinant)Kd = 26 ± 12 pM
[³H]IvermectinGBR-2B SubunitHaemonchus contortus (recombinant)Kd = 70 ± 16 pM
[³H]IvermectinP-glycoproteinDrug-resistant human cell line membranesKd = 10.6 nM
IvermectinCalcein Efflux Inhibition (MRP1)HL60-MRP1 cellsIC₅₀ = 3.8 µM
IvermectinCalcein Efflux Inhibition (MRP)A549 cellsIC₅₀ = 1 µM
IvermectinLarval Development AssayHaemonchus contortus (Susceptible)IC₅₀ = 0.218 ng/mL
IvermectinLarval Development AssayHaemonchus contortus (Resistant)IC₅₀ = 1.291 ng/mL
Avermectin B1aGABA Receptor Current PotentiationChick Neurons (in Xenopus oocytes)EC₅₀ ≈ 0.1 µM
Table 2: Acute Toxicity Data (LD₅₀)
CompoundRouteSpeciesLD₅₀ ValueCitation
AbamectinOralRat10 mg/kg
AbamectinOralMouse13.6 mg/kg
IvermectinOralMonkey> 24 mg/kg
AbamectinDermalRabbit> 2000 mg/kg
IvermectinInhalation (1h)RatLC₅₀ = 5.11 mg/L

Comparative Properties: Aglycone vs. Glycoside

The removal of the C-13 disaccharide fundamentally alters the physicochemical and pharmacokinetic properties of the avermectin molecule.

PropertyAvermectin Glycoside (e.g., Ivermectin)Avermectin AglyconeSignificance
Primary Target Affinity High affinity for GluCls.Believed to retain high affinity for GluCls.The core macrocycle is responsible for the primary anthelmintic/insecticidal action.
P-glycoprotein (P-gp) Interaction Potent substrate and inhibitor.Significantly lower affinity; not an effective substrate.Glycoside is actively effluxed from cells/barriers (e.g., BBB), reducing host toxicity. Aglycone may penetrate barriers more readily but is not subject to P-gp-mediated resistance.
Water Solubility Low.Very low.Limits formulation options. Glycosylation can sometimes improve solubility.
Bioavailability Variable; subject to P-gp efflux at the gut wall.Potentially higher passive absorption but may have different metabolic fate.The sugar moiety is a key determinant of the drug's absorption, distribution, and persistence.

Logical Relationship Diagram

Glycoside_vs_Aglycone cluster_properties Comparative Properties Glycoside Avermectin Glycoside (e.g., Ivermectin) GluCl High GluCl Affinity Glycoside->GluCl has Pgp_Substrate Good P-gp Substrate Glycoside->Pgp_Substrate is a Aglycone Avermectin Aglycone Aglycone->GluCl has Pgp_Poor Poor P-gp Substrate Aglycone->Pgp_Poor is a BBB_Low Low BBB Penetration Pgp_Substrate->BBB_Low leads to BBB_High Potential High BBB Penetration Pgp_Poor->BBB_High may lead to

Caption: Key property differences between avermectin glycosides and aglycones.

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biological activity. The following are protocols for key assays cited in avermectin research.

Larval Motility Assay (LMA)

This whole-organism assay is a primary method for determining the anthelmintic efficacy of compounds by measuring their effect on nematode motility.

Objective: To determine the IC₅₀ or LC₅₀ of a test compound against parasitic larvae.

Materials:

  • Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus).

  • Culture medium (e.g., RPMI-1640).

  • 96-well microtiter plates.

  • Test compound (avermectin aglycone) and parent glycoside, dissolved in DMSO.

  • Automated motility tracking system (e.g., WMicroTracker) or a microscope.

  • Incubator set to appropriate conditions (e.g., 37°C).

Procedure:

  • Larval Preparation: Harvest L3 larvae from fecal cultures and wash them to remove debris. If necessary, exsheath the larvae using a brief incubation in a solution like sodium hypochlorite. Resuspend the cleaned larvae in the culture medium to a final concentration of approximately 50-100 larvae per 100 µL.

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium. A typical concentration range for ivermectin is 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%).

  • Assay Setup: Dispense 100 µL of the larval suspension into each well of a 96-well plate. Add 100 µL of the appropriate drug dilution or vehicle control (medium + DMSO) to each well. Test each concentration in triplicate.

  • Incubation: Incubate the plates at 37°C for a defined period, typically 24 to 72 hours.

  • Motility Assessment:

    • Automated: Place the plate in an automated tracker which uses infrared microbeams to detect larval movement and generate a quantitative motility score.

    • Manual: Visually score the motility of larvae in each well under a microscope. A common scale ranges from 3 (vigorous movement) to 0 (no movement/paralysis).

  • Data Analysis: Express the motility in treated wells as a percentage of the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀.

Workflow for Larval Motility Assay

LMA_Workflow start Start prep_larvae Prepare & Count L3 Larvae start->prep_larvae setup_plate Dispense Larvae & Compounds into 96-Well Plate prep_larvae->setup_plate prep_drugs Prepare Serial Dilutions of Compounds prep_drugs->setup_plate incubate Incubate Plate (e.g., 24-72h at 37°C) setup_plate->incubate assess Assess Larval Motility (Automated or Manual) incubate->assess analyze Calculate % Inhibition & Determine IC₅₀ assess->analyze end_node End analyze->end_node

References

Navigating the Solubility Landscape of Doramectin Aglycone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of doramectin aglycone, a key derivative of the potent antiparasitic agent doramectin. Understanding the solubility of this compound is critical for the development of novel formulations, analytical methods, and for predicting its bioavailability and environmental fate. This document compiles available solubility data, details standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in Solubility

This compound, the aglycone form of doramectin, is a large, lipophilic molecule. Its solubility is a crucial physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The principle of "like dissolves like" is fundamental to understanding its behavior in different solvents; its complex structure suggests a preference for organic solvents over aqueous media.

Data Presentation: Solubility of this compound and Related Compounds

Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in public literature. However, qualitative descriptions and data from closely related compounds provide valuable insights.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
EthanolSoluble[1][2]
MethanolSoluble[1][2]
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble

Table 2: Quantitative Solubility of Doramectin and Comparative Data for Ivermectin

The following table presents the limited available quantitative solubility data for the parent compound, doramectin, and for ivermectin, a structurally similar avermectin. This information can serve as a useful surrogate for estimating the solubility of this compound, though empirical determination is always recommended.

CompoundSolvent/SystemTemperature (°C)Solubility
DoramectinWater200.025 mg/L
Doramectin10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL
IvermectinEthanolNot Specified~1 mg/mL
IvermectinDimethyl sulfoxide (DMSO)Not Specified~1 mg/mL
IvermectinDimethylformamide (DMF)Not Specified~3 mg/mL

Experimental Protocols: Determining Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This technique is considered the gold standard for its reliability, particularly for compounds with low solubility.

Shake-Flask Method Protocol

1. Preparation of a Saturated Solution:

  • An excess amount of this compound is added to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

2. Equilibration:

  • The vessel is agitated, typically using an orbital shaker or a magnetic stirrer, at a constant temperature for an extended period, often 24 to 72 hours. This prolonged agitation is necessary to ensure that a true equilibrium is established between the dissolved and undissolved solute.

3. Phase Separation:

  • Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to prevent interference with the subsequent analysis. Common methods include:

    • Centrifugation: The sample is centrifuged at a high speed to pellet the undissolved solid.

    • Filtration: The supernatant is carefully filtered through a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.

4. Quantification of the Solute:

  • The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

  • A calibration curve is constructed using standard solutions of this compound at known concentrations to ensure precise quantification of the solute in the experimental samples.

5. Data Reporting:

  • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to solvent B Agitate at constant temperature (24-72 hours) A->B Establish Equilibrium C Centrifuge and/or filter to remove undissolved solid B->C Isolate Saturated Solution D Quantify solute in filtrate using HPLC C->D Measure Concentration E Calculate solubility (e.g., mg/mL) D->E Final Result

References

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating, reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the identification and quantification of Doramectin aglycone. Doramectin, a broad-spectrum antiparasitic agent, can degrade under acidic conditions to form its aglycone through the hydrolysis of its disaccharide moiety.[1][2] This method provides a robust and reliable approach for monitoring the formation of this compound, a critical aspect in formulation development, stability studies, and quality control of Doramectin drug substances and products.

Introduction

Doramectin is a macrocyclic lactone belonging to the avermectin family, widely used in veterinary medicine.[3][4] Its chemical stability is a key factor in ensuring its efficacy and safety. Under certain conditions, such as exposure to acids, Doramectin can undergo hydrolysis, leading to the cleavage of the sugar moieties attached to the lactone ring. The complete removal of the disaccharide unit results in the formation of this compound (Molecular Formula: C36H50O8).[] Monitoring this degradation is crucial as the presence of the aglycone can indicate product instability and may impact its biological activity.

This document provides a detailed protocol for the generation of this compound via forced degradation and its subsequent analysis using an isocratic HPLC-UV method. The method is designed to be specific, allowing for the clear separation of Doramectin from its aglycone degradation product.

Experimental Protocols

Forced Degradation: Generation of this compound

This protocol describes the acid-catalyzed hydrolysis of Doramectin to produce its aglycone.

Materials:

  • Doramectin standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

Procedure:

  • Standard Preparation: Prepare a stock solution of Doramectin in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 5 mL of the Doramectin stock solution into a 25 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 2 hours in a water bath or on a heating block.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution by adding 5 mL of 0.1 M NaOH.

    • Bring the flask to volume with the mobile phase (Acetonitrile:Water, 70:30 v/v).

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC-UV Analysis

This protocol outlines the chromatographic conditions for the separation and quantification of Doramectin and this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
UV Detection 245 nm
Run Time 10 minutes

Expected Chromatographic Performance: Under these reversed-phase conditions, the more polar this compound is expected to elute earlier than the parent Doramectin molecule. The retention times should be sufficiently resolved to allow for accurate integration and quantification.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC-UV method validation for Doramectin and its aglycone. These values are based on typical performance characteristics of similar validated HPLC methods.

ParameterDoramectinThis compoundAcceptance Criteria
Retention Time (min) ~ 6.0~ 3.5-
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1001 - 100-
Limit of Detection (LOD) ~ 0.1% of target conc.~ 0.1% of target conc.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~ 0.3% of target conc.~ 0.3% of target conc.Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 2.0%RSD ≤ 2.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis doramectin Doramectin Standard (1 mg/mL in Methanol) acid Add 0.1 M HCl doramectin->acid heat Heat at 60°C for 2 hours acid->heat neutralize Neutralize with 0.1 M NaOH heat->neutralize dilute Dilute to Volume with Mobile Phase neutralize->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC System filter->hplc Inject 10 µL column C8 Column (100 x 4.6 mm, 2.7 µm) hplc->column mobile_phase ACN:Water (70:30) 1.0 mL/min column->mobile_phase detection UV Detector (245 nm) mobile_phase->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for the preparation and analysis of this compound.

logical_relationship doramectin Doramectin hydrolysis Acid Hydrolysis (Forced Degradation) doramectin->hydrolysis aglycone This compound monosaccharide Doramectin Monosaccharide hydrolysis->monosaccharide Step 1 monosaccharide->hydrolysis Step 2 monosaccharide->aglycone Final Product

Caption: Logical relationship of Doramectin degradation to its aglycone.

References

Application Notes and Protocols for the Analytical Method Development of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine. Its degradation products, such as Doramectin aglycone, are of significant interest in stability studies and impurity profiling of pharmaceutical formulations. This compound is formed by the hydrolysis of the disaccharide moiety from the Doramectin molecule. This document provides detailed application notes and protocols for the analytical method development of this compound, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Generation of this compound Standard

A standard of this compound is essential for method development and validation. It can be prepared by controlled acid hydrolysis of Doramectin.

Protocol for Acid Hydrolysis of Doramectin:

  • Dissolve approximately 10 mg of Doramectin reference standard in 10 mL of methanol.

  • Add 1 mL of 1 M hydrochloric acid to the solution.

  • Heat the mixture at 60°C for 2 hours, monitoring the reaction progress by HPLC.

  • Neutralize the solution with 1 M sodium hydroxide.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Note: This protocol is a general guideline and may require optimization based on the specific batch of Doramectin and desired yield of the aglycone.

HPLC-UV Method for Quantification of this compound

This method is suitable for the routine analysis and quantification of this compound in the presence of the parent drug, Doramectin. The method is based on reversed-phase chromatography, which separates compounds based on their polarity. As this compound is less polar than Doramectin due to the absence of the sugar moiety, it will have a longer retention time on a C18 column.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to achieve good separation between Doramectin and its aglycone.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program:

      • 0-15 min: 60-90% B

      • 15-20 min: 90% B

      • 20-21 min: 90-60% B

      • 21-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm[1][2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation:

CompoundExpected Retention Time (min)
Doramectin~ 8-10
This compound~ 12-15

Note: Retention times are approximate and should be confirmed using the generated this compound standard.

LC-MS/MS Method for High-Sensitivity Quantification of this compound

For highly sensitive and selective quantification of this compound, especially in complex matrices, an LC-MS/MS method is recommended. This method utilizes Multiple Reaction Monitoring (MRM) for specific detection.

Experimental Protocol:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC/HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

    • Gradient Program: A gradient similar to the HPLC-UV method can be used and optimized for the best peak shape and separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

The molecular weight of Doramectin is 899.11 g/mol , and its aglycone is 592.8 g/mol (after loss of the disaccharide unit C14H26O8). The precursor ion for this compound will be its protonated molecule [M+H]+ at m/z 593.8. Product ions for MRM transitions need to be determined by infusing the aglycone standard into the mass spectrometer and performing a product ion scan.

Based on the fragmentation of similar avermectin aglycones, the following MRM transitions are proposed for this compound. It is crucial to confirm these transitions experimentally.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound593.8To be determinedTo be determinedTo be determined

For the parent compound, Doramectin, established MRM transitions can be used for comparison and method development.[3][4]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Doramectin916.9593.8331.4

Data Presentation:

A table summarizing the optimized MRM transitions, collision energies, and other relevant MS parameters for both Doramectin and its aglycone should be created once experimentally determined.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of Doramectin and its aglycone from other potential impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Start Start with Doramectin Sample Hydrolysis Acid Hydrolysis Start->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Evaporation Solvent Evaporation Neutralization->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC For Routine Analysis LCMS LC-MS/MS Analysis Reconstitution->LCMS For High Sensitivity Quantification Quantification of This compound HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the analysis of this compound.

Separation_Principle Doramectin Doramectin (More Polar) Column Reversed-Phase C18 Column Doramectin->Column Weaker Interaction (Elutes Earlier) Aglycone This compound (Less Polar) Aglycone->Column Stronger Interaction (Elutes Later)

References

Application Note: Extraction and Quantification of Doramectin Aglycone from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doramectin, a broad-spectrum antiparasitic agent, is widely used in veterinary medicine.[1][2] Its persistence and degradation in the environment are of significant ecotoxicological concern. Under mildly acidic conditions, doramectin can undergo deglycosylation to form doramectin monosaccharide and subsequently doramectin aglycone.[3] This application note provides a comprehensive protocol for the extraction of doramectin and its aglycone from soil samples, followed by analysis using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a method known for its sensitivity and specificity in complex matrices.[4] The methodologies described are compiled from established analytical procedures for avermectins in environmental samples.

The protocol outlines sample preparation, solvent extraction, solid-phase extraction (SPE) for cleanup, and instrumental analysis. The provided data summarizes the performance of various methods for avermectin analysis in soil, offering researchers a baseline for expected recoveries and detection limits.

Data Presentation: Performance of Avermectin Extraction Methods in Soil

The following tables summarize quantitative data from various studies on the extraction of avermectins, including doramectin, from soil samples. This data is crucial for method selection and validation.

Table 1: Recovery Rates and Relative Standard Deviation (RSD) for Avermectins in Spiked Soil Samples.

CompoundSpiking Level (ng/g)Recovery Rate (%)RSD (%)Analytical MethodReference
Doramectin585.24.1SFE-LC-MS/MS[5]
Doramectin1096.22.1SFE-LC-MS/MS
Doramectin5091.83.5SFE-LC-MS/MS
Multiple Avermectins0.5 - 2.563 - 809 - 15PLE-SPE-LC-MS/MS
IvermectinNot Specified96.19 ± 13.78Not SpecifiedLC-MS/MS

SFE: Supercritical Fluid Extraction; PLE: Pressurised Liquid Extraction; SPE: Solid-Phase Extraction.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Avermectins in Soil.

CompoundLOD (ng/g)LOQ (ng/g)Analytical MethodReference
Doramectin1.55SFE-LC-MS/MS
Multiple AvermectinsNot Specified0.5 - 2.5PLE-SPE-LC-MS/MS
Ivermectin0.54 µg/kg1.5 µg/kgLC-MS/MS

Experimental Protocols

This section details the methodologies for the extraction and analysis of this compound from soil. The protocol is a synthesized procedure based on common techniques for avermectin analysis.

Protocol 1: Soil Sample Preparation and Extraction

This protocol covers the initial steps of preparing the soil sample and extracting the analytes of interest.

  • Sample Preparation:

    • Air-dry soil samples at ambient temperature or in an oven at 45°C.

    • Grind the dried soil to a homogeneous powder using a mortar and pestle or a mechanical grinder.

    • Sieve the powdered soil to ensure a uniform particle size.

  • Solvent Extraction:

    • Weigh 10 g of the prepared soil into a conical flask or a centrifuge tube.

    • Add a suitable internal standard, such as abamectin, to each sample.

    • Add 50 mL of an appropriate extraction solvent. Acetonitrile and methanol are commonly used.

    • To enhance extraction efficiency, place the flask in an ultrasonic water bath for 20 minutes, followed by shaking on a mechanical shaker for one hour.

    • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the supernatant from the soil particles.

    • Carefully decant and collect the supernatant for the cleanup step.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

The crude extract often contains matrix interferences that can affect the analytical results. A cleanup step using SPE is essential.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of acetonitrile, followed by 5 mL of an acetonitrile/water mixture (e.g., 3:7 v/v).

  • Sample Loading and Elution:

    • Dilute the collected supernatant with water to facilitate binding to the C18 sorbent.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.2 mL/min).

    • Wash the cartridge with a weak solvent mixture (e.g., acetonitrile/water) to remove polar interferences.

    • Elute the analytes, including doramectin and its aglycone, from the cartridge with a strong solvent like acetonitrile or an acetonitrile/water mixture (e.g., 9:1 v/v).

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the instrumental analysis for the detection and quantification of this compound.

  • Chromatographic Conditions:

    • Analytical Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and water is common. For example, a mobile phase consisting of acetonitrile (56%), methanol (37%), and water (7%) in an isocratic process has been reported.

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI) can be used.

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

    • Calibration: Prepare a calibration curve using standards of this compound at multiple concentration levels (e.g., 1.5 to 500 ng/g). The correlation coefficient (r²) should be >0.99 for good linearity.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the extraction and analysis process.

G Workflow for this compound Extraction from Soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Solid-Phase Extraction) cluster_analysis Analysis A Soil Sampling B Drying (45°C) A->B C Grinding & Sieving B->C D Weigh 10g Soil C->D E Add Internal Standard & Solvent (Acetonitrile/Methanol) D->E F Ultrasonication (20 min) E->F G Shaking (1 hr) F->G H Centrifugation (3000 rpm, 5 min) G->H I Collect Supernatant H->I J Condition C18 SPE Cartridge I->J K Load Supernatant J->K L Wash Cartridge K->L M Elute Analytes L->M N Evaporate & Reconstitute M->N O LC-MS/MS Analysis N->O P Data Processing & Quantification O->P

Caption: Experimental workflow for the extraction and analysis of this compound from soil.

G Logical Flow of Analytical Method A Soil Matrix B Analyte Extraction (Liquid-Solid) A->B Add Solvent C Crude Extract (Analyte + Interferences) B->C D Purification (Solid-Phase Extraction) C->D Remove Matrix Effects E Purified Extract D->E F Instrumental Analysis (LC-MS/MS) E->F Injection G Quantitative Result (Concentration of Aglycone) F->G Data Analysis

Caption: Logical relationships between the key stages of the analytical procedure.

References

Application Notes and Protocols for the Quantification of Doramectin in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a member of the avermectin family of macrocyclic lactones, is a broad-spectrum antiparasitic agent widely used in veterinary medicine to treat and control internal and external parasites in animals such as cattle, sheep, and swine.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory standards. These application notes provide detailed protocols for the quantification of Doramectin in various animal tissues, primarily focusing on High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. While the primary analyte for residue analysis is the parent Doramectin, this document will outline the established procedures for its quantification.

Quantitative Data Summary

The following tables summarize quantitative data for Doramectin residues in different animal tissues, including limits of detection (LOD) and quantification (LOQ) from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Doramectin in Animal Tissues

TissueAnalytical MethodLODLOQReference
Muscle (Bovine)HPLC-Fluorescence-5 ppb[2]
Muscle (Chicken)LC-MS/MS0.1 µg/kg0.2 µg/kg[3]
Liver (Bovine)LC-MS/MS2.5 ng/g5 ng/g[4]
Rabbit Tissues (Muscle, Liver, Kidney, Fat)HPLC-Fluorescence0.36 ng/g1 ng/g[5]
MilkLC-MS/MS0.1 µg/kg0.2 µg/kg

Table 2: Reported Doramectin Residue Concentrations in Animal Tissues

AnimalTissueDosing and Time PointMean Residue ConcentrationReference
CalvesDiaphragma MuscleTopical, 10 days post-treatment57.9 ± 9.57 ng/g
CalvesDiaphragma MuscleTopical, 5 days post-treatment45.2 ± 3.78 ng/g
CalvesDiaphragma MuscleTopical, 2 days post-treatment22.0 ± 4.35 ng/g
CattleAbomasal Mucosa & LungSubcutaneous injectionHighest concentrations observed
RabbitsFatSubcutaneous, single 0.4 mg/kg doseHighest concentration among tissues

Experimental Protocols

Protocol 1: Quantification of Doramectin in Liver and Muscle by HPLC with Fluorescence Detection

This protocol is based on the derivatization of Doramectin to a fluorescent product.

1. Sample Preparation and Extraction a. Homogenize 2.5 g of tissue (liver or muscle) until uniform. b. Add 8 mL of acetonitrile to the homogenized tissue in a centrifuge tube. c. Vortex the mixture vigorously and then centrifuge. d. Collect the supernatant (acetonitrile extract). e. For liver samples, a solid-phase extraction (SPE) cleanup step with an alumina cartridge is recommended to remove interfering substances.

2. Derivatization a. Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 65°C. b. Reconstitute the residue in a solution of 1-methylimidazole and trifluoroacetic anhydride in acetonitrile. c. Heat the mixture to form the fluorescent derivative.

3. HPLC Analysis a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: C18 reversed-phase column. c. Mobile Phase: A mixture of acetonitrile and water. d. Detection: Exitation at 365 nm and emission at 470 nm. e. Quantification: Create a standard curve using Doramectin standards prepared in the same manner.

Protocol 2: Quantification of Doramectin in Animal Tissues by LC-MS/MS

This protocol offers higher sensitivity and specificity.

1. Sample Preparation and Extraction a. Homogenize 5 g of tissue (e.g., muscle, liver, fat). b. Extract the homogenate with acetonitrile. A combination of methanol and acetonitrile can also be used. c. For fatty tissues, a defatting step with n-hexane is recommended. d. Centrifuge the mixture and collect the supernatant. e. The extract may be further cleaned up using solid-phase extraction (SPE) C18 cartridges.

2. LC-MS/MS Analysis a. LC System: A high-performance liquid chromatography system. b. Column: C18 reversed-phase column. c. Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium formate. d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. e. MRM Transitions: Monitor for specific parent and daughter ion transitions for Doramectin. For example, m/z 916.88 > 593.83 and 916.88 > 331.40 have been used. f. Quantification: Use a calibration curve prepared by spiking blank tissue extracts with known concentrations of Doramectin standard.

Visualizations

Experimental Workflow for Doramectin Quantification in Animal Tissues by HPLC-Fluorescence

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Tissue Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup SPE Cleanup (Liver) Extraction->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution & Reaction Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Workflow for Doramectin analysis by HPLC-Fluorescence.

Logical Relationship of Doramectin Quantification by LC-MS/MS

G cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_data Data Analysis Tissue Animal Tissue (Muscle, Liver, Fat) Extraction Solvent Extraction (Acetonitrile/Methanol) Tissue->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Detector MRM Detection MS->Detector Concentration Concentration Determination Detector->Concentration StandardCurve Standard Curve Generation StandardCurve->Concentration

Caption: Logical steps in Doramectin quantification via LC-MS/MS.

Signaling Pathway of Doramectin's Mechanism of Action

Doramectin, like other avermectins, exerts its antiparasitic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.

G Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds to and potentiates ChlorideInflux Increased Chloride Ion (Cl-) Influx GluCl->ChlorideInflux Opens channel Hyperpolarization Cell Membrane Hyperpolarization ChlorideInflux->Hyperpolarization Paralysis Paralysis of Pharyngeal and Somatic Muscles Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Doramectin's mechanism of action via GluCl channels.

References

Application Notes and Protocols for the Use of Doramectin Aglycone as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doramectin, a broad-spectrum antiparasitic agent, is a macrocyclic lactone belonging to the avermectin family.[1] It is widely used in veterinary medicine to treat and control internal and external parasites in livestock.[1][2] The primary mechanism of action for avermectins involves the potentiation of glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[3][4] Doramectin aglycone is a key degradation product of doramectin, formed by the hydrolysis of the disaccharide unit. While devoid of the paralytic activity of the parent compound, this compound has been shown to inhibit nematode larval development. As a significant metabolite and potential impurity, the use of a well-characterized this compound reference standard is crucial for accurate quantification in drug metabolism studies, stability testing of doramectin formulations, and impurity profiling in bulk drug substance.

These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the reference standard.

PropertyValueReference
Molecular Formula C₃₆H₅₀O₈
Molecular Weight 610.7 g/mol
Appearance White solid
Purity >95% by HPLC
Solubility Soluble in ethanol, methanol, DMF, or DMSO
Long-Term Storage -20°C

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis. The following protocol outlines the preparation of this compound stock and working solutions.

Materials:

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes

Protocol:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial to protect it from light. This solution is typically stable for up to one month.

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase to be used in the HPLC analysis (e.g., acetonitrile/water mixture).

    • Prepare fresh working solutions daily.

Logical Workflow for Standard Solution Preparation:

G cluster_prep Standard Solution Preparation weigh Accurately weigh This compound dissolve Dissolve in Methanol & Sonicate weigh->dissolve stock Prepare 100 µg/mL Stock Solution dissolve->stock store Store at -20°C stock->store dilute Dilute Stock to Working Concentration stock->dilute working Prepare 1 µg/mL Working Solution dilute->working G cluster_hplc HPLC Analysis Workflow system_prep HPLC System Preparation analysis Inject Standards & Samples system_prep->analysis sample_prep Sample Preparation (Degradation/Dilution) sample_prep->analysis cal_prep Calibration Standard Preparation cal_prep->analysis data_proc Data Processing & Quantification analysis->data_proc G cluster_pathway Avermectin Mechanism of Action doramectin Doramectin glucl Glutamate-Gated Chloride Channel (GluCl) doramectin->glucl Binds to and potentiates cl_influx Chloride Ion (Cl⁻) Influx glucl->cl_influx Opens hyperpolarization Hyperpolarization of Cell Membrane cl_influx->hyperpolarization paralysis Flaccid Paralysis of Parasite hyperpolarization->paralysis

References

Application Notes & Protocols: Derivatisierung von Doramectin-Aglycon zur Fluoreszenzdetektion

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll zur Derivatisierung von Doramectin-Aglycon für den empfindlichen Nachweis mittels Fluoreszenzspektroskopie. Diese Methode ist entscheidend für die Quantifizierung von Doramectin in verschiedenen Matrices, einschließlich pharmazeutischer Formulierungen und biologischer Proben. Die hier beschriebene Derivatisierungsstrategie basiert auf der sauren Dehydratisierung des Aglycon-Anteils, was zu einem hochkonjugierten und fluoreszierenden Molekül führt.

Einleitung

Doramectin, ein Mitglied der Avermectin-Familie, ist ein wirksames Breitspektrum-Antiparasitikum. Für pharmakokinetische Studien, Qualitätskontrollen und die Analyse von Rückständen ist eine empfindliche und spezifische quantitative Methode unerlässlich. Da Doramectin keine native Fluoreszenz aufweist, ist eine chemische Derivatisierung erforderlich, um eine fluoreszierende Markierung für den Nachweis mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion (FLD) einzuführen.

Die am häufigsten angewandte und robusteste Methode zur Derivatisierung von Avermectinen, einschließlich Doramectin, ist eine Dehydratisierungsreaktion. Diese Reaktion wandelt den nicht-fluoreszierenden Doramectin-Aglycon-Anteil in ein aromatisches Derivat um, das eine starke Fluoreszenz zeigt. Diese Methode bietet eine hohe Empfindlichkeit und Spezifität für die Quantifizierung von Doramectin.

Prinzip der Derivatisierung

Die Derivatisierung von Doramectin-Aglycon beruht auf einer Dehydratisierungsreaktion, die durch eine Mischung aus Essigsäureanhydrid und N-Methylimidazol katalysiert wird. Diese Reaktion führt zur Bildung eines aromatischen Ringsystems innerhalb des Moleküls, welches für die Fluoreszenzeigenschaften verantwortlich ist. Das resultierende Derivat kann dann mittels HPLC getrennt und mit einem Fluoreszenzdetektor quantifiziert werden.

Quantitative Daten

Die folgende Tabelle fasst die typischen quantitativen Parameter zusammen, die mit der Fluoreszenzderivatisierung von Avermectinen wie Doramectin erreicht werden.

ParameterTypischer WertAnmerkungen
Anregungswellenlänge (λex) 365 nmOptimale Wellenlänge zur Anregung des Derivats.
Emissionswellenlänge (λem) 470 nmWellenlänge der maximalen Fluoreszenzemission.
Reaktionszeit 15 - 30 MinutenBei Raumtemperatur.
Reaktionseffizienz > 95 %Hoher Umsatz zum fluoreszierenden Derivat.
Nachweisgrenze (LOD) 0.1 - 1.0 ng/mLAbhängig von der Matrix und dem Instrument.
Bestimmungsgrenze (LOQ) 0.5 - 2.5 ng/mLUntere Grenze für eine präzise Quantifizierung.
Linearer Bereich 1 - 500 ng/mLKonzentrationsbereich mit linearer Detektorantwort.

Experimentelle Protokolle

4.1. Benötigte Materialien und Reagenzien

  • Doramectin-Standard

  • Essigsäureanhydrid (≥ 99 %)

  • N-Methylimidazol (≥ 99 %)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Methanol (HPLC-Qualität)

  • Ameisensäure (≥ 98 %)

  • Vortexmischer

  • Zentrifuge

  • HPLC-System mit Fluoreszenzdetektor

  • C18-HPLC-Säule (z. B. 4.6 x 150 mm, 5 µm)

4.2. Vorbereitung der Derivatisierungslösung

  • Bereiten Sie eine Lösung aus Essigsäureanhydrid und Acetonitril im Verhältnis 1:4 (v/v) vor.

  • Bereiten Sie eine Lösung aus N-Methylimidazol und Acetonitril im Verhältnis 1:4 (v/v) vor.

  • Mischen Sie gleiche Volumina der beiden oben genannten Lösungen, um die endgültige Derivatisierungslösung herzustellen. Diese Lösung sollte frisch zubereitet werden.

4.3. Probenvorbereitung und Derivatisierung

  • Lösen Sie eine genau abgewogene Menge des Doramectin-Standards oder der extrahierten Probe in Acetonitril, um eine bekannte Konzentration zu erhalten.

  • Überführen Sie 100 µL der Probenlösung in ein Reaktionsgefäß.

  • Fügen Sie 200 µL der frisch zubereiteten Derivatisierungslösung hinzu.

  • Verschließen Sie das Gefäß und mischen Sie es 30 Sekunden lang kräftig mit einem Vortexmischer.

  • Lassen Sie die Reaktion 20 Minuten lang bei Raumtemperatur im Dunkeln ablaufen.

  • Stoppen Sie die Reaktion durch Zugabe von 50 µL Methanol.

  • Verdampfen Sie die Lösung unter einem sanften Stickstoffstrom bis zur Trockenheit.

  • Rekonstituieren Sie den Rückstand in 1 mL der mobilen Phase für die HPLC-Analyse.

4.4. HPLC-FLD-Analyse

  • HPLC-Säule: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitril : Wasser (95:5, v/v) mit 0.1 % Ameisensäure

  • Flussrate: 1.0 mL/min

  • Injektionsvolumen: 20 µL

  • Säulentemperatur: 30 °C

  • Fluoreszenzdetektor:

    • Anregungswellenlänge (λex): 365 nm

    • Emissionswellenlänge (λem): 470 nm

Diagramme

Derivatization_Pathway Abbildung 1: Derivatisierungspfad von Doramectin-Aglycon Doramectin_Aglycone Doramectin-Aglycon (nicht fluoreszierend) Fluorescent_Derivative Fluoreszierendes Derivat (aromatisiert) Doramectin_Aglycone->Fluorescent_Derivative Dehydratisierung Reagents Essigsäureanhydrid + N-Methylimidazol Reagents->Doramectin_Aglycone

Abbildung 1: Schematische Darstellung der Derivatisierungsreaktion.

Experimental_Workflow Abbildung 2: Experimenteller Arbeitsablauf cluster_prep Probenvorbereitung cluster_analysis Analyse Sample 1. Probenlösung (Doramectin in Acetonitril) Add_Reagent 2. Zugabe der Derivatisierungslösung Sample->Add_Reagent React 3. Reaktion bei Raumtemperatur (20 min) Add_Reagent->React Stop_Reaction 4. Stoppen der Reaktion mit Methanol React->Stop_Reaction Dry_Down 5. Trocknen unter N2 Stop_Reaction->Dry_Down Reconstitute 6. Rekonstitution in mobiler Phase Dry_Down->Reconstitute HPLC_Analysis 7. HPLC-FLD-Analyse Reconstitute->HPLC_Analysis

Abbildung 2: Schritt-für-Schritt-Arbeitsablauf des Experiments.

Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Geringe oder keine Fluoreszenz Unvollständige DerivatisierungDerivatisierungslösung frisch ansetzen; Reaktionszeit verlängern.
Abbau des DerivatsProben vor Licht schützen; Analyse unmittelbar nach der Derivatisierung durchführen.
Schlechte Peakform in der HPLC Falsche RekonstitutionIn der Anfangszusammensetzung der mobilen Phase rekonstituieren.
SäulenüberladungProbenkonzentration verdünnen.
Inkonsistente Ergebnisse Ungenaue PipettierungPipetten kalibrieren; sorgfältig arbeiten.
TemperaturschwankungenReaktion bei kontrollierter Raumtemperatur durchführen.

Fazit

Die hier beschriebene Methode zur Derivatisierung von Doramectin-Aglycon bietet eine robuste und hochempfindliche Möglichkeit zur Quantifizierung dieser Verbindung. Durch die Umwandlung des nicht-fluoreszierenden Moleküls in ein stark fluoreszierendes Derivat können niedrige Konzentrationen von Doramectin in komplexen Matrices zuverlässig nachgewiesen werden. Die detaillierten Protokolle und Arbeitsabläufe sollen Forschern eine solide Grundlage für die Implementierung dieser Methode in ihren Laboren bieten.

Application Note: Solid-Phase Extraction (SPE) for Doramectin Aglycone Cleanup

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the cleanup of Doramectin aglycone from biological matrices using solid-phase extraction (SPE). The methodologies outlined are intended for researchers, scientists, and professionals in drug development engaged in the analysis of avermectin residues.

Introduction

Doramectin is a macrocyclic lactone anthelmintic agent used in veterinary medicine. Its primary metabolite, this compound, is formed by the hydrolysis of the disaccharide unit. Accurate quantification of this compound is crucial for pharmacokinetic, residue, and metabolism studies. Solid-phase extraction is a robust technique for sample cleanup, offering high recovery and removal of interfering matrix components prior to chromatographic analysis.

While specific, validated protocols for this compound are not widely published, this document outlines a representative method adapted from established SPE procedures for Doramectin and other avermectins. This protocol is designed to serve as a comprehensive starting point for method development and validation.

Data Presentation

The following tables summarize representative recovery data for Doramectin and other avermectins using SPE, which can be indicative of the expected performance for this compound.

Table 1: SPE Recovery of Avermectins from Bovine Muscle using C18 Cartridges

CompoundFortification Level (ppb)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Doramectin5 - 30073.3 - 1102.11 - 16.57
Abamectin5 - 30073.3 - 1102.11 - 16.57
Ivermectin5 - 30073.3 - 1102.11 - 16.57
Moxidectin5 - 30073.3 - 1102.11 - 16.57

Data adapted from a multiresidue method for the determination of macrocyclic lactones in bovine muscle.[1]

Table 2: SPE Recovery of Avermectins from Fish Tissue using a Combination of PSA and C18 Sorbents

CompoundFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Doramectin591.9 - 102.5< 19
Emamectin591.9 - 102.5< 19
Abamectin591.9 - 102.5< 19
Moxidectin591.9 - 102.5< 19
Ivermectin591.9 - 102.5< 19

Data from a study on the effectiveness of different cleanup sorbents for avermectin determination in fish.[2]

Experimental Protocols

This section details the recommended materials and a step-by-step protocol for the SPE cleanup of this compound.

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 100 mg, 1 mL)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (deionized or HPLC grade)

    • 1-Methylimidazole

    • Trifluoroacetic anhydride

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

Sample Preparation (Based on Bovine Muscle Matrix)
  • Homogenization: Homogenize 1 gram of ground bovine muscle in a centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample.

  • Vortexing and Centrifugation: Vortex the sample vigorously for 1 minute and then centrifuge at 4,800 rpm for 5 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

Solid-Phase Extraction Protocol

The following protocol is based on a C18 reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the C18 cartridge.

    • Follow with 5 mL of a solution of acetonitrile/water (3/7, v/v). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Gently mix the collected supernatant with 2 mL of water.

    • Load the entire volume onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 0.2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of acetonitrile/water (3/7, v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of acetonitrile/water (9/1, v/v).

    • Collect the eluate in a clean tube.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen.

    • The residue is then reconstituted in a suitable solvent for subsequent analysis, such as by HPLC with fluorescence detection or LC-MS/MS. For fluorescence detection, derivatization with 1-methylimidazole and trifluoroacetic anhydride in acetonitrile may be required.[1]

Visualizations

Experimental Workflow for SPE Cleanup of this compound

SPE_Workflow cluster_analysis Analysis Sample Homogenized Tissue Sample Extraction Add Acetonitrile Sample->Extraction Vortex Vortex & Centrifuge Extraction->Vortex Supernatant Collect Supernatant Vortex->Supernatant Condition 1. Condition Cartridge (Acetonitrile, then Acetonitrile/Water) Load 2. Load Sample Extract Supernatant->Load Condition->Load Wash 3. Wash (Acetonitrile/Water) Load->Wash Elute 4. Elute Analyte (Acetonitrile/Water) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC-FLD Analysis Reconstitute->Analysis

Caption: Workflow for this compound cleanup.

Logical Relationships in SPE Method Development

SPE_Logic cluster_spe_choice SPE Selection Analyte Analyte Properties Polarity: Non-polar (Aglycone is more non-polar than parent Doramectin) Sorbent Sorbent Choice Reversed-Phase (C18) Normal-Phase Ion-Exchange Analyte->Sorbent:f0 Retained by non-polar interaction Matrix Matrix Biological Tissue (Complex, contains fats, proteins, etc.) Matrix->Sorbent:f0 Interferences may be polar or non-polar Solvents Solvent Selection Conditioning Wash Elution Sorbent:f0->Solvents:f0 Use strong organic solvent (e.g., Methanol, Acetonitrile) Sorbent:f0->Solvents:f1 Use weaker solvent to remove polar interferences (e.g., Water/Acetonitrile mix) Sorbent:f0->Solvents:f2 Use stronger solvent to disrupt analyte-sorbent interaction (e.g., high % Acetonitrile) Outcome Clean Extract for Analysis Solvents->Outcome Leads to

Caption: Key decisions in SPE method development.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Doramectin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin, a macrocyclic lactone of the avermectin family, is a potent anthelmintic agent widely used in veterinary medicine. Understanding its metabolic fate, particularly its hydrolysis, is crucial for pharmacokinetic studies, drug stability assessments, and the development of novel drug delivery systems. Enzymatic hydrolysis represents a key metabolic pathway that can influence the efficacy and clearance of Dorame-ctin. This document provides a detailed protocol for the in vitro enzymatic hydrolysis of Doramectin using commercially available lipases, which have been shown to catalyze the hydrolysis of macrocyclic lactones. The protocol is designed as a starting point for researchers and may require optimization for specific experimental needs.

Key Enzymes for Doramectin Hydrolysis

While specific lactonases for Doramectin are not well-characterized in the literature for in vitro applications, several classes of hydrolases have demonstrated activity towards macrocyclic lactones and esters. These include:

  • Lipases: These enzymes, particularly from microbial sources, are well-known for their ability to hydrolyze ester bonds, including the lactone ring of macrocyclic compounds. Lipases from Candida antarctica (Lipase B), Candida rugosa, and Aspergillus niger are robust and commercially available enzymes with broad substrate specificity, making them suitable candidates for Doramectin hydrolysis.

  • Esterases: This broad class of enzymes also catalyzes the cleavage of ester bonds and can exhibit activity towards lactones.

  • Lactonases: These enzymes specifically hydrolyze the ester bond within a lactone ring. While highly specific, commercially available options for broad application are less common than lipases and esterases.

This protocol will focus on the use of lipases due to their commercial availability, stability, and documented activity on a wide range of esters.

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for the enzymatic hydrolysis of Doramectin and the subsequent analysis of the reaction products.

Materials and Reagents
  • Substrate: Doramectin (analytical standard)

  • Enzymes:

    • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

    • Lipase from Candida rugosa

    • Lipase from Aspergillus niger

  • Buffers:

    • 50 mM Sodium phosphate buffer (pH 7.0)

    • 50 mM Tris-HCl buffer (pH 8.0)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dimethyl sulfoxide (DMSO)

    • Water (deionized or HPLC grade)

  • Reaction Termination Reagent: 1 M Hydrochloric acid (HCl) or heat inactivation.

  • Analytical Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

    • LC-MS/MS system

    • Vortex mixer

    • Thermostatic water bath or incubator

    • Centrifuge

    • Analytical balance

    • pH meter

Protocol 1: Enzymatic Hydrolysis of Doramectin

This protocol provides a general procedure that can be adapted for the selected lipase.

  • Prepare Doramectin Stock Solution:

    • Dissolve Doramectin in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the reaction buffer to the desired final substrate concentration (e.g., 1 mM). Note: Ensure the final concentration of DMSO in the reaction mixture is low (typically <1%) to avoid enzyme inhibition.

  • Prepare Enzyme Solution:

    • For non-immobilized lipases (C. rugosa, A. niger), prepare a stock solution of the enzyme in the reaction buffer (e.g., 1 mg/mL).

    • For immobilized lipase (C. antarctica), weigh the required amount of enzyme directly.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the Doramectin solution and the enzyme. A typical reaction mixture may contain:

      • Doramectin solution (from step 1.2): 900 µL

      • Enzyme solution or immobilized enzyme (from step 2): 100 µL or a specific weight

    • Incubate the reaction mixture at the optimal temperature for the chosen enzyme (see Table 1) with gentle agitation for a defined period (e.g., 1, 2, 4, 8, and 24 hours).

    • Include a negative control with no enzyme to monitor for non-enzymatic hydrolysis.

  • Reaction Termination:

    • For non-immobilized enzymes, terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation (e.g., 95°C for 5 minutes).

    • For immobilized enzymes, simply remove the enzyme beads by centrifugation or filtration.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to a clean vial for HPLC or LC-MS/MS analysis.

Protocol 2: Analytical Method for Doramectin and its Hydrolysis Product

The hydrolysis of the lactone ring in Doramectin will result in a seco-acid derivative. This can be monitored by the disappearance of the Doramectin peak and the appearance of a new, more polar product peak in the chromatogram.

HPLC Method:

  • Column: C8 or C18 reversed-phase column (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm)[1].

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)[1]. For gradient elution to separate potential metabolites, a gradient of water and acetonitrile with 0.1% formic acid can be used.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 40°C[1].

  • Detection: UV at 245 nm[1].

  • Injection Volume: 10-20 µL.

LC-MS/MS Method (for higher sensitivity and specificity):

  • Column: UPLC BEH C18 column (e.g., 1.7 µm; 2.1 × 100 mm)[2].

  • Mobile Phase A: 5 mM Ammonium formate in water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Doramectin from its more polar hydrolyzed product.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Doramectin: m/z 916.4 -> 331.5, 916.88 -> 593.83.

    • Hydrolyzed Doramectin (predicted): The precursor ion will have a mass increase of 18 Da (addition of H₂O). The product ions would need to be determined experimentally.

Data Presentation

Quantitative data from the enzymatic hydrolysis experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Recommended Starting Conditions for Enzymatic Hydrolysis of Doramectin

Enzyme SourceFormOptimal pHOptimal Temperature (°C)
Candida antarctica (Lipase B)Immobilized7.0 - 8.040 - 50
Candida rugosaPowder7.037 - 45
Aspergillus nigerPowder6.0 - 7.540 - 55

Table 2: Quantitative Analysis of Doramectin Hydrolysis

EnzymeIncubation Time (hours)Doramectin Concentration (µM)Hydrolyzed Doramectin Concentration (µM)% Hydrolysis
C. antarctica Lipase B010000
1
4
24
C. rugosa Lipase010000
1
4
24
A. niger Lipase010000
1
4
24
No Enzyme Control24

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear visual representation of the protocol.

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis doramectin_stock Doramectin Stock (in DMSO) reaction_mix Combine Substrate, Enzyme, and Buffer doramectin_stock->reaction_mix enzyme_prep Enzyme Preparation (Solution or Weighed) enzyme_prep->reaction_mix reaction_buffer Reaction Buffer (e.g., Phosphate pH 7.0) reaction_buffer->reaction_mix incubation Incubate at Optimal Temperature & Time reaction_mix->incubation termination Terminate Reaction (Solvent/Heat/Removal) incubation->termination centrifugation Centrifuge and Collect Supernatant termination->centrifugation hplc_analysis Analyze by HPLC or LC-MS/MS centrifugation->hplc_analysis data_quant Quantify Doramectin and Hydrolysis Product hplc_analysis->data_quant

Caption: Workflow for the enzymatic hydrolysis of Doramectin.

Signaling Pathway of Hydrolysis

The enzymatic hydrolysis of Doramectin involves the cleavage of the ester bond within the macrocyclic lactone ring.

Hydrolysis_Pathway Doramectin Doramectin (Macrocyclic Lactone) Hydrolyzed_Doramectin Hydrolyzed Doramectin (Seco-acid) Doramectin->Hydrolyzed_Doramectin + H₂O Enzyme Lipase/ Esterase Enzyme->Hydrolyzed_Doramectin

Caption: Enzymatic hydrolysis of Doramectin's lactone ring.

Troubleshooting

  • No or low hydrolysis:

    • Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl palmitate).

    • Optimize reaction conditions (pH, temperature).

    • Increase enzyme concentration or incubation time.

    • Check for potential inhibition by co-solvents (e.g., DMSO).

  • High background (non-enzymatic) hydrolysis:

    • Perform the reaction at a lower temperature.

    • Ensure the pH of the buffer is stable.

  • Poor chromatographic separation:

    • Adjust the mobile phase composition or gradient.

    • Use a different column chemistry (e.g., C8 vs. C18).

    • Ensure proper sample cleanup.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the enzymatic hydrolysis of Doramectin. The use of commercially available lipases offers a practical approach to studying the hydrolytic stability and metabolism of this important veterinary drug. The provided methodologies for reaction setup and analytical quantification should serve as a solid foundation for researchers in this field. Further optimization of the reaction conditions for the specific enzyme and experimental goals is encouraged for achieving the best results.

References

Troubleshooting & Optimization

Troubleshooting Peak Tailing of Doramectin Aglycone in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Doramectin aglycone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound in reverse-phase HPLC can stem from several factors, primarily related to secondary interactions between the analyte and the stationary phase, as well as issues with the chromatographic system and method parameters. The most common causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases are a primary cause of peak tailing for many compounds.[1][2][3] Although this compound is a macrocyclic lactone and not strongly basic, its multiple hydroxyl groups can still engage in secondary polar interactions with acidic silanol groups, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanol groups.[1][4] At a mid-range pH, silanols can be deprotonated and carry a negative charge, increasing the likelihood of unwanted interactions.

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak tailing. Column bed deformation or voids can also contribute to poor peak shape.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion, including tailing.

  • Extra-column Effects: Excessive tubing length or internal diameter, as well as poorly made connections between the column and detector, can cause band broadening and peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter in controlling peak shape, primarily by influencing the ionization of residual silanol groups on the silica stationary phase.

  • Low pH (pH 2-4): At a low pH, the vast majority of silanol groups are protonated (Si-OH), rendering them neutral. This minimizes strong ionic interactions with the analyte, which is a common strategy to reduce peak tailing for compounds susceptible to such interactions.

  • Neutral pH (pH 6-8): In this range, a significant portion of silanol groups can become deprotonated (Si-O-), creating negatively charged sites. These sites can interact with any partially positive character on the this compound molecule, leading to secondary retention mechanisms and peak tailing.

  • High pH (pH > 8): While a high pH can also suppress silanol interactions by keeping them in a single ionic state, it requires the use of specialized pH-stable columns to prevent dissolution of the silica backbone.

For this compound, starting with a mobile phase at a lower pH (e.g., buffered with 0.1% formic acid or phosphoric acid) is a recommended strategy to minimize peak tailing.

Q3: What type of HPLC column is best suited for the analysis of this compound to minimize peak tailing?

The choice of HPLC column is crucial for achieving symmetrical peaks. For this compound, consider the following:

  • High-Purity, End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping involves chemically bonding a small silane molecule to the residual silanol groups, effectively shielding them from interaction with the analyte.

  • C8 or C18 Stationary Phases: Both C8 and C18 columns are suitable for the separation of Doramectin and its related substances. The choice between them may depend on the desired retention time and selectivity.

  • Columns with Low Silanol Activity: Some manufacturers offer columns specifically designed to have low silanol activity, which can be advantageous for analyzing compounds prone to tailing.

Q4: Can mobile phase additives help in reducing peak tailing for this compound?

Yes, mobile phase additives can be effective. While strong competing bases like triethylamine (TEA) were historically used, they are often unnecessary with modern high-purity columns and can interfere with mass spectrometry detection. For UV detection, a small concentration of a competing base can sometimes be beneficial if peak tailing persists even with an optimized pH and a good quality column.

A more common and MS-compatible approach is the use of acidic modifiers and buffers:

  • Acidic Modifiers: Adding 0.1% formic acid or acetic acid to the mobile phase is a standard practice to control the pH and suppress silanol ionization.

  • Buffers: Using a buffer (e.g., ammonium formate or ammonium acetate at 5-10 mM for LC-MS) helps to maintain a constant pH across the column, leading to more consistent retention times and improved peak shapes.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment

Is the peak tailing observed for all peaks or just the this compound peak?

  • All Peaks Tailing: This often points to a system-wide issue.

  • Only this compound Peak Tailing: This suggests a specific chemical interaction between the analyte and the stationary phase.

Step 2: Troubleshooting Systemic Peak Tailing (All Peaks)

If all peaks in your chromatogram are tailing, investigate the following:

  • Extra-Column Volume:

    • Check Connections: Ensure all fittings between the injector, column, and detector are secure and have no dead volume.

    • Tubing: Use tubing with the smallest possible internal diameter and length.

  • Column Void or Contamination:

    • Inspect the Column Inlet: Look for any discoloration or voids at the top of the column bed.

    • Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or a mixture of acetonitrile and water) to remove potential contaminants. If the column manufacturer allows, back-flushing can be effective for cleaning the inlet frit.

    • Replace the Column: If the problem persists after flushing, the column may be irreversibly damaged and require replacement.

  • Detector Settings:

    • Data Acquisition Rate: Ensure the data acquisition rate is appropriate for the peak width. A slow acquisition rate can lead to peak distortion.

Step 3: Troubleshooting Analyte-Specific Peak Tailing (this compound)

If only the this compound peak is tailing, focus on the chemical interactions and method parameters:

  • Mobile Phase pH Adjustment:

    • Lower the pH: If your current mobile phase is at a neutral or near-neutral pH, lower it to a range of 2.5-3.5 using an acidic modifier like 0.1% formic acid or phosphoric acid. This will protonate the residual silanol groups and reduce secondary interactions.

  • Column Choice and Condition:

    • Use an End-Capped Column: If you are not already using one, switch to a high-purity, end-capped C8 or C18 column.

    • Evaluate Column Age: An older column may have lost some of its bonded phase or end-capping, exposing more active silanol sites. Consider replacing it with a new column of the same type to see if the peak shape improves.

  • Sample Solvent and Concentration:

    • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

    • Reduce Sample Concentration: Dilute your sample to check for mass overload. If the tailing improves with a more dilute sample, you were likely overloading the column.

  • Temperature:

    • Increase Column Temperature: Increasing the column temperature (e.g., to 35-45°C) can sometimes improve peak shape by increasing the efficiency of the separation and reducing the viscosity of the mobile phase. Published methods for doramectin have used temperatures around 40°C.

Data Presentation

Table 1: Summary of Troubleshooting Strategies for Peak Tailing

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid.Improved peak symmetry.
Use a high-purity, end-capped C8 or C18 column.Reduced tailing due to shielded silanols.
Column Contamination Flush the column with a strong solvent.Removal of contaminants and restoration of peak shape.
Use a guard column.Protection of the analytical column from contamination.
Column Degradation Replace the analytical column.Restoration of original performance and peak shape.
Sample Overload Dilute the sample or reduce injection volume.More symmetrical peak shape.
Extra-Column Effects Use shorter, narrower ID tubing and check fittings.Sharper peaks with less tailing.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase.Improved peak shape, especially for early eluting peaks.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.

Materials:

  • HPLC system with UV detector

  • C18 or C8 end-capped analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • HPLC-grade acetonitrile and water

  • Formic acid (88%) or phosphoric acid

  • pH meter

Procedure:

  • Prepare Mobile Phase A:

    • A1: 0.1% Formic acid in water (pH approx. 2.7)

    • A2: Water (unbuffered)

  • Prepare Mobile Phase B: Acetonitrile

  • Initial HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

    • Gradient: 60-90% B over 15 minutes (adjust as necessary to achieve retention)

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions using Mobile Phase A1.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the peak asymmetry factor.

    • Flush the system and re-equilibrate with a mobile phase using Mobile Phase A2.

    • Inject the standard again and record the chromatogram.

    • Compare the peak shapes obtained with and without the acidic modifier.

Protocol 2: Evaluating Column Performance

Objective: To determine if the analytical column is the source of peak tailing.

Materials:

  • HPLC system with UV detector

  • Existing analytical column

  • New, high-purity, end-capped C18 or C8 column of the same dimensions

  • This compound standard

  • Optimized mobile phase from Protocol 1

Procedure:

  • Analyze with Existing Column:

    • Install the existing analytical column.

    • Equilibrate the column with the optimized mobile phase.

    • Inject the this compound standard and record the chromatogram.

    • Note the peak shape and asymmetry factor.

  • Analyze with New Column:

    • Replace the existing column with the new column.

    • Equilibrate the new column with the same mobile phase.

    • Inject the standard under identical conditions.

    • Record the chromatogram and note the peak shape and asymmetry factor.

  • Compare Results:

    • A significant improvement in peak shape with the new column indicates that the original column was likely contaminated or had degraded.

Visualizations

References

Technical Support Center: Optimizing Avermectin Aglycone Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of avermectin and its aglycone using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of avermectin and its aglycone, as well as avermectin isomers (e.g., B1a and B1b), challenging?

A1: Avermectin and its aglycone, along with isomers like B1a and B1b, are structurally very similar homologous compounds.[1] These subtle differences in their chemical structures and physicochemical properties lead to similar retention times on reversed-phase HPLC columns, often resulting in co-elution or poor resolution.[1] For instance, abamectin is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[2]

Q2: What is a typical starting mobile phase for avermectin separation?

A2: A common mobile phase for separating avermectin and its related compounds is a mixture of acetonitrile, methanol, and water.[1][2] The specific ratios of these solvents are critical and often require optimization to achieve the desired separation. A C18 reversed-phase column is typically used as the stationary phase.

Q3: Can mobile phase additives enhance the separation of avermectin and its aglycone?

A3: Yes, additives can significantly improve resolution. While many methods use a simple ternary mixture, some studies have shown that additives like formic acid or ammonium formate can alter the ionization of the analytes and their interaction with the stationary phase, potentially leading to better separation. For example, a mobile phase containing aqueous ammonium formate and methanol with formic acid has been reported to provide a higher analytical signal for some avermectins.

Q4: Is derivatization required for the HPLC analysis of avermectin and its aglycone?

A4: Derivatization is not always necessary, particularly for UV detection. However, for fluorescence detection, a derivatization step is typically required to form a fluorescent product. This process can significantly increase the sensitivity and selectivity of the method. A common derivatization agent is trifluoroacetic anhydride (TFAA).

Troubleshooting Guide

Issue: Poor Resolution or Co-elution of Avermectin and its Aglycone

This guide provides a systematic approach to troubleshoot and resolve poor separation between avermectin and its aglycone.

Solution 1: Mobile Phase Composition Optimization

  • Rationale: The ratio of organic solvents (acetonitrile and methanol) to the aqueous phase (water) is a critical factor influencing retention and selectivity. Fine-tuning this composition can alter the partitioning of the analytes between the mobile and stationary phases, thereby improving separation.

  • Action Steps:

    • Systematically vary the proportions of acetonitrile and methanol while keeping the water percentage constant.

    • If using an isocratic method, consider implementing a shallow gradient elution, as this can often enhance the separation of closely related compounds.

Solution 2: Column Selection and Temperature

  • Rationale: Not all C18 columns are identical. Variations in silica purity, particle size, pore size, and end-capping can lead to different selectivities for avermectin and its aglycone. Temperature can also influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation efficiency.

  • Action Steps:

    • If co-elution persists, try a C18 column from a different manufacturer.

    • Consider a column with a smaller particle size (e.g., <3 µm) for higher efficiency.

    • Methodically adjust the column temperature. An increase in temperature generally decreases retention times and can sometimes improve peak shape.

Solution 3: Flow Rate Adjustment

  • Rationale: The flow rate of the mobile phase affects the time the analytes spend interacting with the stationary phase. A lower flow rate increases analysis time but can lead to better resolution.

  • Action Steps:

    • If temperature and mobile phase adjustments are insufficient, try decreasing the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min).

Data Presentation

Table 1: HPLC Mobile Phase Compositions for Avermectin Separation

Avermectin TypeMobile Phase CompositionColumnDetectionReference
Abamectin & IvermectinAcetonitrile:Methanol:Ultrapure Water (53:35:12, v/v/v)Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm)DAD (250 nm)
Moxidectin & EprinomectinAcetonitrile:Ultrapure Water (87:13, v/v)Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm)DAD (250 nm)
Ivermectin, Doramectin, MoxidectinWater:Methanol (3:97, v/v)Not SpecifiedFluorescence
AbamectinAcetonitrile:Water (gradient)Phenomenex™ Luna C18 (150 x 4.60mm, 5μm)UV (210 nm)
Avermectins5 mM NH4OAc (pH 9.5) and ACN/MeOH/DCM (52/40.5/7.5, v/v/v)ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm)DAD (245 nm)

Experimental Protocols

Detailed HPLC Method for Abamectin and Ivermectin Separation

This protocol is adapted from a validated method for the quality control of avermectins.

  • HPLC System: Agilent Open LAB Chromatography Data System® or equivalent.

  • Column: Phenomenex® Gemini C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and ultrapure water in a ratio of 53:35:12 (v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) at 250 nm.

Procedure:

  • Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare standard solutions of abamectin and ivermectin in a suitable solvent (e.g., mobile phase).

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the separation at 250 nm.

Mandatory Visualization

MobilePhaseOptimization start Start: Poor Separation of Avermectin and Aglycone optimize_ratio Step 1: Optimize Mobile Phase Ratio (Acetonitrile:Methanol:Water) start->optimize_ratio check_resolution1 Is Resolution Adequate? optimize_ratio->check_resolution1 change_column Step 2: Change C18 Column (Different Manufacturer/Particle Size) check_resolution1->change_column No end_success End: Successful Separation check_resolution1->end_success Yes check_resolution2 Is Resolution Adequate? change_column->check_resolution2 adjust_temp_flow Step 3: Adjust Temperature and Flow Rate check_resolution2->adjust_temp_flow No check_resolution2->end_success Yes check_resolution3 Is Resolution Adequate? adjust_temp_flow->check_resolution3 consider_additives Step 4: Consider Mobile Phase Additives (e.g., Formic Acid, Ammonium Formate) check_resolution3->consider_additives No check_resolution3->end_success Yes end_further_optimization Further Method Development Required consider_additives->end_further_optimization

Caption: Workflow for optimizing mobile phase in avermectin aglycone separation.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of Doramectin aglycone, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] The "matrix" itself refers to all the components within a sample other than the analyte of interest.

Q2: What causes matrix effects in the analysis of this compound?

A2: Matrix effects in the analysis of this compound, like other analytes, are primarily caused by endogenous or exogenous substances present in the biological matrix (e.g., plasma, tissue homogenate, milk) that co-elute with the analyte from the LC column and interfere with the ionization process in the mass spectrometer's ion source. Common interfering substances include phospholipids, salts, proteins, and metabolites. For avermectins like Doramectin, the sample matrix can be complex, and components can compete with the analyte for ionization, leading to signal suppression.

Q3: How can I detect the presence of matrix effects in my assay?

A3: Matrix effects can be identified and quantified using several methods:

  • Post-extraction Spike Method: This is a widely used quantitative approach where a known amount of the analyte is spiked into a blank matrix extract. The response is then compared to the response of the analyte in a neat solvent. A response in the matrix that is lower than in the neat solvent indicates ion suppression, while a higher response suggests ion enhancement.

  • Post-column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any fluctuation (dip or peak) in the constant analyte signal as the matrix components elute indicates the presence of matrix effects.

  • Comparison of Calibration Curves: Comparing the slopes of calibration curves prepared in a neat solvent versus those prepared in the matrix (matrix-matched calibration) can reveal the presence and extent of matrix effects. A significant difference in the slopes is indicative of matrix interference.

Q4: What are the general strategies to minimize or compensate for matrix effects?

A4: Several strategies can be employed to combat matrix effects:

  • Effective Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.

  • Chromatographic Separation: Optimizing the LC method to achieve better separation between the analyte and interfering matrix components can significantly reduce matrix effects. This can involve adjusting the mobile phase composition, gradient profile, or using a more selective column.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the analyte's ionization. However, this approach is limited by the sensitivity of the assay.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used.

  • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples helps to compensate for the matrix effect, as both the standards and the samples will be affected similarly.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues related to matrix effects.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Secondary interactions with the stationary phase. 4. High concentration of matrix components affecting chromatography.1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry. 4. Improve sample cleanup to remove more matrix components.
Inconsistent or Drifting Retention Times 1. Insufficient column equilibration between injections. 2. Changes in mobile phase composition. 3. Column aging or contamination. 4. Fluctuations in column temperature.1. Increase the equilibration time between runs to at least 10 column volumes. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Backflush the column (if permissible by the manufacturer) or replace it. 4. Use a column oven to maintain a stable temperature.
Low Signal Intensity or Ion Suppression 1. Significant matrix effects from co-eluting endogenous compounds. 2. Inefficient ionization in the MS source. 3. Contamination of the ion source. 4. Suboptimal sample preparation leading to loss of analyte.1. Enhance sample cleanup using SPE or LLE. Optimize chromatographic separation to resolve the analyte from interfering peaks. 2. Optimize MS source parameters (e.g., capillary voltage, gas flows, temperature). 3. Clean the ion source regularly according to the manufacturer's recommendations. 4. Evaluate and optimize the extraction recovery of the sample preparation method.
High Signal Intensity or Ion Enhancement 1. Co-eluting matrix components that enhance the ionization of the analyte. 2. Carryover from a previous high-concentration sample.1. Improve chromatographic separation to isolate the analyte from the enhancing compounds. 2. Implement a rigorous needle and injection port washing procedure between samples. Inject blank samples after high-concentration samples to check for carryover.
Poor Reproducibility (Inconsistent Results) 1. Variable matrix effects between different sample lots. 2. Inconsistent sample preparation. 3. Instability of the analyte in the matrix or processed sample. 4. LC-MS system instability.1. Use a stable isotope-labeled internal standard to compensate for variability. Prepare matrix-matched calibrants using a pooled matrix. 2. Standardize the sample preparation procedure and ensure consistency in all steps. 3. Perform stability studies to assess the analyte's stability under different conditions (e.g., freeze-thaw, benchtop). 4. Run system suitability tests before each batch to ensure the LC-MS system is performing correctly.

Quantitative Data on Matrix Effects for Avermectins

While specific quantitative data for this compound is not extensively published, the following table summarizes representative matrix effect data for Doramectin and other related avermectins from various studies. This information can serve as a valuable reference for the expected range of matrix effects when analyzing this compound in similar biological matrices. The matrix effect is often expressed as a percentage, where a value less than 100% indicates ion suppression and a value greater than 100% indicates ion enhancement.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
DoramectinBovine PlasmaProtein Precipitation & Pass-through Cleanup105.2 - 123.7
IvermectinBovine PlasmaProtein Precipitation & Pass-through Cleanup105.2 - 123.7
MoxidectinBovine PlasmaProtein Precipitation & Pass-through Cleanup105.2 - 123.7
DoramectinMilkLiquid-Liquid ExtractionNot explicitly quantified, but matrix-matched standards were used to compensate.
IvermectinMuscleLiquid-Liquid ExtractionNot explicitly quantified, but matrix-matched standards were used to compensate.

Note: The degree of matrix effect is highly dependent on the specific sample matrix, the sample preparation method, and the LC-MS/MS conditions used. The values presented above should be considered as examples. It is crucial to evaluate matrix effects during method development and validation for your specific application.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma)

This protocol is a general procedure for the extraction of avermectins from plasma and can be adapted for this compound.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, quality control standard, or blank matrix.

  • Internal Standard Spiking: Add the internal standard solution (e.g., a stable isotope-labeled this compound) to each tube.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (containing 1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Method

The following are typical starting parameters for the LC-MS/MS analysis of Doramectin and related compounds, which can be optimized for this compound.

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization. For Doramectin, a common transition is m/z 916.88 > 593.83. The aglycone will have a different molecular weight and thus different MRM transitions.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Evaporation Evaporation of Supernatant Centrifuge1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Signal) Check_System System Suitability Check (Pass?) Start->Check_System Check_Sample_Prep Review Sample Preparation Protocol Check_System->Check_Sample_Prep Yes Resolved Problem Resolved Check_System->Resolved No, Fix System Optimize_Chromatography Optimize LC Separation Check_Sample_Prep->Optimize_Chromatography Optimize_MS Optimize MS Parameters Optimize_Chromatography->Optimize_MS Implement_IS Use Stable Isotope-Labeled Internal Standard Optimize_MS->Implement_IS Matrix_Matched Use Matrix-Matched Calibrants Implement_IS->Matrix_Matched Matrix_Matched->Resolved

Caption: Troubleshooting logic for addressing matrix effects in LC-MS/MS analysis.

References

Improving ionization efficiency of Doramectin aglycone in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Doramectin aglycone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall data quality of their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry of this compound.

Issue 1: Low Signal Intensity or Poor Ionization of this compound

Potential Cause: Suboptimal mobile phase composition for positive ion electrospray ionization (ESI). Doramectin and its aglycone may not efficiently form protonated molecules ([M+H]⁺).

Troubleshooting Steps:

  • Promote Adduct Formation: Avermectins, including Doramectin, often show improved ionization efficiency with the formation of ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.[1][2]

    • Recommendation: Modify your mobile phase to include an ammonium salt. A common starting point is the addition of 5 mM ammonium formate or 0.1% formic acid.[1][3] This encourages the formation of the more stable and readily detectable ammonium adduct.

  • Optimize Solvent Composition: The choice of organic solvent can influence ionization.

    • Recommendation: Acetonitrile is a commonly used and effective organic solvent for the analysis of avermectins.[4] Ensure your gradient elution method allows for sufficient organic content during the elution of this compound to facilitate efficient desolvation and ionization.

  • Check Source Parameters: The physical parameters of the ESI source are critical for optimal ionization.

    • Recommendation: Methodically optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. Be aware that high source temperatures can sometimes lead to reduced signal intensity for avermectin compounds.

Issue 2: Inconsistent or Irreproducible Results

Potential Cause: Analyte degradation, system instability, or carryover between injections.

Troubleshooting Steps:

  • Prevent Sample Degradation: Avermectins can be sensitive to light and temperature.

    • Recommendation: Store standard solutions and prepared samples in amber vials and at refrigerated temperatures to prevent degradation.

  • Ensure System Stability: Fluctuations in the LC-MS/MS system can lead to variability.

    • Recommendation: Calibrate the mass spectrometer regularly and monitor system suitability throughout your analytical run.

  • Address Carryover: this compound may adsorb to parts of the HPLC system, leading to carryover in subsequent injections.

    • Recommendation: Implement a robust needle and column wash step in your HPLC method. Injecting a blank solvent after a high-concentration sample can help confirm and mitigate carryover.

Issue 3: High Background Noise or Matrix Effects

Potential Cause: Co-eluting matrix components from the sample are suppressing the ionization of this compound.

Troubleshooting Steps:

  • Improve Sample Cleanup: Complex matrices can significantly interfere with ionization.

    • Recommendation: Employ solid-phase extraction (SPE) for sample cleanup. C18 cartridges are commonly used for this purpose.

  • Sample Dilution: Reducing the concentration of matrix components can alleviate ion suppression.

    • Recommendation: If sensitivity allows, dilute the sample extract before injection.

  • Optimize Chromatography: Separate the analyte from interfering matrix components.

    • Recommendation: Adjust the HPLC gradient to achieve better chromatographic resolution between this compound and matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound analysis?

A1: Positive ion electrospray ionization (ESI+) is the most commonly used and effective mode for Doramectin and other avermectins. While negative ion mode can be used, positive ion mode generally provides larger signals and lower limits of detection.

Q2: What are the expected precursor and product ions for this compound?

A2: While specific data for this compound is limited, we can infer from Doramectin. For Doramectin, the ammonium adduct ([M+NH₄]⁺) is often used as the precursor ion. The exact m/z will depend on the chemical formula of the aglycone. Fragmentation (product ions) will likely result from the cleavage of the macrocyclic lactone ring structure. A good starting point for method development would be to perform a product ion scan on the aglycone standard to identify the most abundant and stable fragment ions. For reference, a common MRM transition for Doramectin is m/z 921.70 > 777.40.

Q3: Should I consider chemical derivatization to improve sensitivity?

A3: Chemical derivatization is a viable strategy to enhance the ionization efficiency of certain molecules. For avermectins, derivatization is more commonly employed for fluorescence detection. However, if you are still facing significant challenges with ionization efficiency after optimizing your mobile phase and source parameters, exploring derivatization to introduce a readily ionizable group could be a consideration.

Experimental Protocols and Data

Experimental Workflow for Method Development

G cluster_prep Sample & Standard Preparation cluster_infusion Direct Infusion & Parameter Optimization cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_standard Prepare this compound Standard Solution (e.g., in Methanol) direct_infusion Direct Infusion of Standard into Mass Spectrometer prep_standard->direct_infusion prep_sample Sample Extraction (e.g., Liquid-Liquid or SPE) lc_setup Develop HPLC Method (Gradient, Flow Rate, Column) prep_sample->lc_setup optimize_cone Optimize Cone Voltage and Collision Energy direct_infusion->optimize_cone identify_ions Identify Precursor and Product Ions optimize_cone->identify_ions ms_method Create MS/MS Method (MRM Transitions) identify_ions->ms_method lc_setup->ms_method run_analysis Analyze Samples and Standards ms_method->run_analysis process_data Process Chromatograms and Integrate Peaks run_analysis->process_data quantify Quantify this compound process_data->quantify

Caption: Workflow for developing an LC-MS/MS method for this compound.

Troubleshooting Logic for Low Signal Intensity

G start Low Signal Intensity for this compound check_adducts Are you using a mobile phase additive to promote adduct formation (e.g., ammonium formate)? start->check_adducts add_additive Action: Add 5-10 mM ammonium formate to the aqueous mobile phase. check_adducts->add_additive No check_source Are the ESI source parameters (capillary voltage, gas flow, temperature) optimized? check_adducts->check_source Yes add_additive->check_source optimize_source Action: Optimize source parameters via direct infusion of a standard. check_source->optimize_source No check_matrix Is significant matrix suppression suspected? check_source->check_matrix Yes optimize_source->check_matrix improve_cleanup Action: Enhance sample cleanup (e.g., use SPE) or dilute the sample. check_matrix->improve_cleanup Yes resolved Issue Resolved check_matrix->resolved No improve_cleanup->resolved

Caption: Decision tree for troubleshooting low signal intensity of this compound.

Table 1: Recommended Starting MS/MS Parameters for Avermectins
ParameterRecommended Value/RangeRationaleReference
Ionization Mode ESI PositiveGenerally provides higher sensitivity for avermectins.
Precursor Ion [M+NH₄]⁺Forms a stable and abundant ion for improved detection.
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium FormateProvides protons and ammonium for adduct formation.
Mobile Phase B Acetonitrile with 0.1% Formic AcidEffective organic phase for elution and ionization.
Capillary Voltage 1-4 kVOptimize for stable spray and maximum ion current.
Source Temperature 120-300 °CLower temperatures may be beneficial for avermectin stability.
Protocol: Direct Infusion for Parameter Optimization
  • Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Create a working standard solution of 100 ng/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water containing 5 mM ammonium formate and 0.1% formic acid.

  • Direct Infusion Setup: Set up a direct infusion of the working standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Cone Voltage Optimization:

    • Begin with a low cone voltage (e.g., 10 V).

    • Gradually increase the cone voltage in increments of 5 V while monitoring the intensity of the precursor ion (expected [M+NH₄]⁺).

    • Plot the precursor ion intensity against the cone voltage to determine the optimal value that yields the maximum signal.

  • Collision Energy Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Select the precursor ion for fragmentation.

    • Begin with a low collision energy (e.g., 5 V).

    • Ramp the collision energy in increments of 2-5 V and monitor the intensity of the expected product ions. Identify the collision energy that produces the most stable and abundant product ions for use in your MRM method.

References

Stability of Doramectin aglycone in solution under different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of dorame-ctin aglycone in solution under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is dorame-ctin aglycone and how is it formed?

A1: Doramectin aglycone is the core structure of the dorame-ctin molecule after the removal of its disaccharide sugar moiety. It is a primary degradation product of dorame-ctin, typically formed under acidic conditions through hydrolysis of the glycosidic bonds.[1][2] Under mildly acidic conditions, dorame-ctin first undergoes deglycosylation to form dorame-ctin monosaccharide, which is then further hydrolyzed to the aglycone.[1]

Q2: What are the main factors influencing the stability of dorame-ctin aglycone in solution?

A2: The primary factors affecting the stability of dorame-ctin aglycone, similar to other avermectins, are pH, temperature, and light exposure. Avermectins are known to be unstable in both acidic and alkaline conditions and are sensitive to photodegradation.[3][4]

Q3: How does pH affect the stability of dorame-ctin and its aglycone?

Q4: Is dorame-ctin aglycone sensitive to temperature?

A4: Yes, temperature is a critical factor. Forced degradation studies on related avermectins are often conducted at elevated temperatures (e.g., 80°C) to accelerate degradation. The rate of degradation, both of the parent compound and likely of the aglycone itself, will increase with temperature.

Q5: How can I monitor the degradation of dorame-ctin aglycone in my experiments?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is required. Such a method should be able to separate the dorame-ctin aglycone from its potential degradation products, the parent dorame-ctin molecule, and any other related substances.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of dorame-ctin aglycone in solution The pH of the solution may be highly acidic or alkaline, or the temperature may be too high.Verify the pH of your buffer system. Store solutions at lower temperatures (e.g., 2-8°C) and protect from light. Prepare fresh solutions before use.
Inconsistent stability results The initial concentration of the aglycone may not be accurate, or the analytical method may not be robust.Ensure accurate preparation of stock and working solutions. Validate your analytical method for linearity, precision, and accuracy. Use a calibrated pH meter.
Appearance of unknown peaks in HPLC chromatogram These are likely degradation products of the aglycone.Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and identify their retention times. This will help in tracking the degradation process.
Precipitation of the aglycone in aqueous solution This compound has low aqueous solubility.Consider using a co-solvent system (e.g., with acetonitrile or methanol) if appropriate for your experiment. Ensure the concentration is below its solubility limit in the chosen solvent system.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of dorame-ctin aglycone under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC system with UV detector (detection at 245 nm is common for avermectins)

  • A suitable HPLC column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

2. Preparation of Solutions:

  • Prepare a stock solution of dorame-ctin aglycone in a suitable solvent like methanol or acetonitrile.

  • From the stock solution, prepare working solutions in the different stress condition media (e.g., 0.1 M HCl, 0.1 M NaOH, and various pH buffers).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the aglycone solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the aglycone solution with 0.1 M NaOH. Incubate at room temperature.

  • Neutral Hydrolysis: Dissolve the aglycone in a pH 7 buffer. Incubate at a set temperature (e.g., 60°C).

  • Thermal Degradation: Expose the aglycone solution (at a specific pH) to a higher temperature (e.g., 80°C).

  • Control Sample: Keep a solution of the aglycone in the same solvent, protected from light, at a low temperature (e.g., 4°C).

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples before HPLC analysis.

  • Analyze all samples by the validated stability-indicating HPLC method.

  • Record the peak area of the dorame-ctin aglycone and any degradation products.

5. Data Analysis:

  • Calculate the percentage of dorame-ctin aglycone remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Data Presentation

The following table is a template for presenting the quantitative data from your stability studies.

Table 1: Example Stability Data for this compound in Solution

Condition pH Temperature (°C) Time (hours) % Aglycone Remaining
Acid Hydrolysis1.2 (0.1M HCl)600100.0
2User Data
4User Data
8User Data
Neutral7.0600100.0
2User Data
4User Data
8User Data
Base Hydrolysis13 (0.1M NaOH)250100.0
2User Data
4User Data
8User Data
Thermal7.0800100.0
2User Data
4User Data
8User Data

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Aglycone Stock Solution prep_working Prepare Working Solutions in Stress Media prep_stock->prep_working acid Acidic (pH, Temp) prep_working->acid base Basic (pH, Temp) prep_working->base neutral Neutral (pH, Temp) prep_working->neutral thermal Thermal (Temp) prep_working->thermal sampling Sample at Time Points acid->sampling base->sampling neutral->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining & Degradation Rate hplc->data

Caption: Workflow for the forced degradation study of dorame-ctin aglycone.

degradation_pathway Doramectin Doramectin Monosaccharide Monosaccharide Doramectin->Monosaccharide Mild Acid (Hydrolysis) Isomers Isomerization Products (e.g., 2-epidoramectin) Doramectin->Isomers Basic pH Aglycone Aglycone Monosaccharide->Aglycone Mild Acid (Hydrolysis) FurtherDeg Further Degradation Products Aglycone->FurtherDeg Harsh Conditions (pH, Temp, Light)

Caption: Simplified degradation pathways of dorame-ctin.

References

Preventing degradation of Doramectin aglycone during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Doramectin Aglycone Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during sample preparation. Below you will find frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Dorame-ctin aglycone degradation?

A1: this compound, like other avermectins, is susceptible to degradation from several factors. The primary causes are exposure to acidic conditions, light (particularly UV light), and high temperatures.[1][2][3] It is also sensitive to strong oxidizing agents.[4]

Q2: Why is controlling pH crucial for this compound stability?

A2: this compound is an acid degradation product of doramectin, formed by the hydrolysis of its disaccharide unit.[1] Exposure to acidic environments can further degrade the aglycone molecule itself. For related compounds like ivermectin, maintaining a pH between 6.0 and 6.6 is optimal for stability in aqueous solutions. It is critical to avoid strong acidic conditions during extraction and storage.

Q3: My analyte recovery is inconsistent. Could light exposure be the cause?

A3: Yes, photodegradation is a significant issue for avermectins. Studies on doramectin in sheep feces showed significant degradation under both laboratory UV light (370 nm) and natural sunlight. To ensure consistent results, all sample preparation steps should be performed under subdued light or using amber glassware to protect the analyte from light-induced degradation.

Q4: What is the recommended storage temperature for this compound samples and stock solutions?

A4: For long-term storage of pure compounds or stock solutions, -20°C is recommended. During sample preparation, it is best practice to keep samples on ice or refrigerated whenever possible to minimize thermal degradation. Evaporation steps, if necessary, should be conducted at a controlled temperature, for instance, a water bath at 65 ± 5 °C under a stream of nitrogen, to minimize exposure to high heat.

Q5: Are there any chemical stabilizers or antioxidants that can be added to my samples?

A5: While specific studies on antioxidants for this compound are limited, the general class of avermectins is susceptible to oxidation. In some animal studies, Vitamin AD3E, which has antioxidant properties, was co-administered with doramectin and showed a prophylactic effect against oxidative stress. For analytical preparations, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reconstitution solvent is a common strategy to protect sensitive analytes, although this should be validated for your specific method.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Photodegradation: Sample exposed to UV or ambient light.Work under yellow light, use amber vials/glassware, and wrap containers in aluminum foil.
pH-Mediated Hydrolysis: Use of acidic reagents or unbuffered solutions.Ensure all aqueous solutions and extraction buffers are maintained at a near-neutral pH (e.g., 6.0-7.0).
Thermal Degradation: Samples left at room temperature for extended periods or overheated during solvent evaporation.Keep samples on ice or refrigerated. Use a controlled-temperature water bath with nitrogen stream for evaporation steps.
Adsorption to Surfaces: Analyte adsorbing to plasticware or glassware.Use polypropylene tubes and consider silanizing glassware. Pre-rinse pipette tips with solvent.
High Variability Between Replicates Inconsistent Light Exposure: Different samples receiving varying amounts of light.Standardize all sample handling procedures to ensure uniform light protection.
Inconsistent Timing: Degradation is time-dependent; variations in processing time between samples can affect results.Process all samples, standards, and quality controls in a consistent and timely manner.
Appearance of Unknown Peaks in Chromatogram Degradation Products: New peaks may correspond to degradation products of the analyte.Compare chromatograms of stressed (e.g., acid-exposed, light-exposed) vs. protected samples to identify potential degradation peaks. Review literature on known degradation pathways.
Oxidation: Reaction with dissolved oxygen or oxidizing agents.De-gas solvents and consider adding an antioxidant to the final reconstitution solvent.

Key Experimental Protocols & Data

Factors Influencing Avermectin Stability

The stability of avermectins is highly dependent on environmental conditions. The following table summarizes degradation data for doramectin under field conditions, highlighting the impact of environmental exposure.

Table 1: Degradation of Doramectin in Sheep Feces Under Field Conditions

Exposure MethodDegradation after 1 DayDegradation after 18 DaysKey Conditions
On a Plate Significant degradation observed92.7%Average temperature 18°C, sunny and windy.
Directly on Soil Significant degradation observed95.2%Average temperature 18°C, sunny and windy.

Source: Adapted from a study on doramectin degradation in sheep faeces.

Protocol: Sample Preparation for HPLC Analysis

This protocol is a generalized procedure based on methods used for avermectins in tissue samples, designed to minimize degradation.

1. Materials and Reagents:

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade). All solvents should be degassed.

  • Vials: Amber glass or polypropylene autosampler vials.

  • Extraction Tube: 50 mL polypropylene centrifuge tubes.

  • Reagents: 1-methylimidazole, Trifluoroacetic anhydride (TFAA) for derivatization (if using fluorescence detection).

  • Protection: Work under yellow or low-level incandescent light.

2. Extraction Procedure:

  • Weigh 2.5 ± 0.2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of acetonitrile to the tube.

  • Fortify with internal standard solution as required by the specific assay.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the tissue from the solvent.

  • Carefully decant the acetonitrile supernatant into a clean tube.

3. Solvent Evaporation:

  • Place the tube containing the supernatant in a nitrogen evaporator with a water bath set to 65 ± 5 °C.

  • Evaporate the solvent under a gentle stream of dry nitrogen until dryness. Caution: Do not leave the sample to dry for an extended period after the solvent has evaporated, as this can lead to low recoveries.

4. Reconstitution & Derivatization (for Fluorescence Detection):

  • Reconstitute the dried extract in 0.5 mL of acetonitrile and vortex.

  • Add 200 µL of 1-methylimidazole/acetonitrile reagent and vortex for at least 10 seconds.

  • Add 200 µL of TFAA/acetonitrile reagent and vortex for at least 10 seconds.

  • Allow the sample to derivatize in the dark for a minimum of 15 minutes before HPLC analysis.

  • Transfer the final solution to an amber autosampler vial for analysis.

Visualizations

The following diagrams illustrate the key factors leading to degradation and a recommended workflow to mitigate these risks.

cluster_factors Causative Factors Analyte This compound Degradation Degradation (Low Recovery & Inaccurate Results) Factor1 Acidic Conditions (pH < 6.0) Factor1->Degradation Factor2 Light Exposure (UV and Ambient) Factor2->Degradation Factor3 High Temperature (> Room Temp) Factor3->Degradation Factor4 Oxidizing Agents Factor4->Degradation

Caption: Key environmental factors leading to the degradation of this compound.

Start Start: Sample Collection Homogenize Sample Homogenization Start->Homogenize Extract Solvent Extraction (e.g., Acetonitrile) Homogenize->Extract Crit1 Use amber tubes. Keep sample cool. Homogenize->Crit1 Evap Solvent Evaporation Extract->Evap Crit2 Use neutral pH buffered solvents if aqueous. Extract->Crit2 Recon Reconstitution & Derivatization (if needed) Evap->Recon Crit3 Use controlled temp (e.g., <65°C) & N2 stream. Evap->Crit3 Analyze HPLC / LC-MS Analysis Recon->Analyze Crit4 Work in dark. Use amber vials. Recon->Crit4 End End: Data Acquisition Analyze->End

Caption: Recommended sample preparation workflow with critical stability checkpoints.

References

Technical Support Center: Overcoming Low Recovery of Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of Doramectin aglycone during extraction procedures.

Troubleshooting Guides

Low recovery of this compound can stem from various factors throughout the extraction process. This section provides a systematic guide to identifying and resolving common issues.

Summary of Potential Causes and Solutions for Low Recovery
Potential Cause Solid-Phase Extraction (SPE) Solution Liquid-Liquid Extraction (LLE) Solution
Poor Analyte Retention Select a more appropriate sorbent (e.g., C18 or other hydrophobic phase). Ensure the sample is loaded in a weak solvent (high aqueous content) to maximize interaction with the sorbent.[1]Choose an appropriate water-immiscible organic solvent where this compound has high solubility.
Analyte Breakthrough Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[1]Increase the volume of the extraction solvent and/or perform multiple extractions with smaller volumes of solvent.
Incomplete Elution Increase the strength of the elution solvent (higher percentage of organic solvent). Use a sufficient volume of elution solvent and consider a soak step where the solvent is left on the column for a few minutes before elution.[1]Select a more effective extraction solvent or modify the pH of the aqueous phase to ensure the analyte is in its neutral form.
Sample Matrix Effects Incorporate a wash step with a solvent of intermediate strength to remove interferences without eluting the analyte.Adjust the pH of the sample to precipitate proteins or use a protein precipitation step prior to LLE. The addition of salt ("salting out") can also reduce the solubility of the analyte in the aqueous phase.
pH-Related Issues Adjust the pH of the sample to ensure this compound is in its neutral, non-ionized form for optimal retention on a non-polar sorbent.Adjust the pH of the aqueous phase to be at least 2 pH units away from the analyte's pKa to ensure it is in its neutral form. Given the predicted pKa of this compound is ~12.43, a neutral or slightly acidic pH is generally suitable.
Analyte Instability Perform the extraction at a controlled, cool temperature. Minimize the exposure of the sample to harsh pH conditions. Avermectins like Ivermectin are stable between pH 6.0 and 6.6.Use a buffered aqueous solution to maintain a stable pH throughout the extraction. Avoid prolonged exposure to strong acids or bases.
Non-Specific Binding Use low-binding centrifuge tubes and pipette tips.Silanize glassware to reduce active sites for adsorption.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is adapted from a method for Doramectin and is suitable for its aglycone.[2]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard (if used).

    • Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for chromatographic analysis.

Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is based on methods for the related compound, Ivermectin, and is applicable to this compound.[1]

  • Sample Preparation:

    • To 1 mL of plasma in a glass centrifuge tube, add an internal standard (if used).

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a clean glass tube.

    • Add 5 mL of n-hexane (or another suitable water-immiscible organic solvent like methyl tert-butyl ether).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1500 x g for 5 minutes to separate the layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction step with another 5 mL of n-hexane for improved recovery.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery inconsistent between samples?

A1: Inconsistent recovery can be due to several factors:

  • Variable Matrix Effects: Differences in the composition of biological samples (e.g., lipid content in plasma) can affect extraction efficiency. Ensure thorough sample homogenization and consider a robust sample clean-up step.

  • Inconsistent pH: Small variations in sample pH can impact the ionization state of the aglycone, affecting its partitioning behavior. Always buffer your samples or adjust the pH consistently.

  • Procedural Variability: Ensure consistent timing, volumes, and mixing energy for each step of the extraction process across all samples. Automation can help minimize this variability.

Q2: What are the optimal storage conditions for this compound samples and extracts?

A2: this compound, like other avermectins, can be sensitive to light and temperature.

  • Samples: Store biological samples (e.g., plasma) at -20°C or lower prior to extraction.

  • Extracts: Store reconstituted extracts in amber vials at 4°C for short-term storage (up to 24 hours) or at -20°C for longer periods. Minimize freeze-thaw cycles.

Q3: How does pH affect the extraction of this compound?

A3: The pH of the sample and extraction solutions is critical for efficient and reproducible extraction. This compound has a predicted pKa of approximately 12.43, meaning it is a very weak acid.

  • For SPE: To ensure maximum retention on a non-polar (e.g., C18) sorbent, the pH of the sample should be neutral or slightly acidic to maintain the aglycone in its non-ionized, more hydrophobic state.

  • For LLE: To facilitate its transfer into an organic solvent, the aqueous phase should be adjusted to a pH at least 2 units below the pKa, ensuring the aglycone remains in its neutral form. Given its high pKa, a neutral to slightly acidic pH is generally optimal. While some avermectins are stable across a range of pH values (e.g., Abamectin at pH 5, 7, and 9), it is best to avoid extreme pH conditions to prevent potential degradation. Ivermectin has been shown to be most stable at a pH between 6.0 and 6.6.

Q4: Can I use the same extraction method for Doramectin and its aglycone?

A4: While the general principles are similar due to both being hydrophobic molecules, the polarity of Doramectin is higher than its aglycone due to the presence of the disaccharide moiety. This difference in polarity may require optimization of the extraction method. For instance, a slightly stronger wash solvent might be tolerable for Doramectin in SPE, while it could lead to the loss of the less polar aglycone. Similarly, the choice of organic solvent in LLE might need to be adjusted for optimal recovery of the aglycone.

Q5: My final extract is cloudy or contains a precipitate. What should I do?

A5: A cloudy extract or precipitate can indicate the presence of co-extracted matrix components like lipids or proteins.

  • Centrifugation/Filtration: Centrifuge the reconstituted extract at high speed and collect the clear supernatant, or filter it through a 0.22 µm syringe filter before injection into the chromatography system.

  • Optimize Clean-up: Revisit your extraction protocol to improve the clean-up step. In SPE, this may involve a more rigorous wash step. In LLE, a back-extraction or a preliminary protein precipitation step might be necessary.

Visualizations

TroubleshootingWorkflow cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting start_node Low Recovery of This compound Observed decision_node decision_node start_node->decision_node Identify Extraction Method process_node Check LLE Steps decision_node->process_node SPE decision_node:e->process_node:n LLE solution_node solution_node end_node Recovery Improved spe_steps spe_steps spe_steps->decision_node Analyte Retention Issue? spe_retention_q spe_retention_q spe_retention_q->decision_node No spe_retention_q->solution_node Yes spe_retention_s Use appropriate sorbent (e.g., C18) Load in high aqueous solvent spe_retention_s->end_node spe_elution_q Incomplete Elution? spe_elution_q->decision_node No spe_elution_q->solution_node Yes spe_elution_s Increase eluent strength Increase elution volume Add soak step spe_elution_s->end_node spe_matrix_q Matrix Effects? spe_matrix_q->solution_node Yes spe_matrix_q->end_node No spe_matrix_s Optimize wash step Adjust sample pH spe_matrix_s->end_node lle_steps lle_steps lle_steps->decision_node Poor Partitioning? lle_partition_q lle_partition_q lle_partition_q->decision_node No lle_partition_q->solution_node Yes lle_partition_s Optimize organic solvent Increase solvent:sample ratio lle_partition_s->end_node lle_phase_sep_q Emulsion Formation? lle_phase_sep_q->decision_node No lle_phase_sep_q->solution_node Yes lle_phase_sep_s Centrifuge at higher speed Add salt ('salting out') lle_phase_sep_s->end_node lle_ph_q Incorrect pH? lle_ph_q->solution_node Yes lle_ph_q->end_node No lle_ph_s Adjust pH to ensure neutral analyte form lle_ph_s->end_node

Caption: Troubleshooting workflow for low recovery of this compound.

Doramectin_Conversion Doramectin Doramectin (C50H74O14) Aglycone This compound (C36H50O8) Doramectin->Aglycone Acid Hydrolysis Disaccharide Disaccharide Moiety Doramectin->Disaccharide Cleavage

Caption: Conversion of Doramectin to this compound.

References

Minimizing ion suppression for Doramectin aglycone in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Doramectin aglycone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression and overcoming common challenges during the quantitative analysis of this compound in complex matrices using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from a complex sample (e.g., plasma, tissue homogenate) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In complex biological matrices, substances like phospholipids, salts, and proteins are common causes of ion suppression.

Q2: How can I determine if my this compound signal is affected by ion suppression?

A2: A widely used method to assess ion suppression is the post-extraction spike experiment. This involves comparing the signal response of this compound in a clean solvent (neat solution) to its response when spiked into a blank matrix extract after the sample preparation process. A significantly lower signal in the matrix extract indicates the presence of ion suppression. Another technique is to monitor the signal of a continuous infusion of this compound while injecting a blank matrix extract. A dip in the signal at the expected retention time of this compound signifies ion suppression.

Q3: Is using a stable isotope-labeled internal standard (SIL-IS) for this compound sufficient to correct for ion suppression?

A3: A stable isotope-labeled internal standard is the preferred choice to compensate for matrix effects, including ion suppression. The underlying principle is that the SIL-IS co-elutes with the analyte and experiences a similar degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by ion suppression can be minimized. However, significant ion suppression can still be problematic if it reduces the signal intensity of both the analyte and the internal standard to a level that compromises the assay's sensitivity and reproducibility.

Q4: What are the primary sources of ion suppression in plasma and tissue samples for this compound analysis?

A4: The primary sources of ion suppression in biological matrices are endogenous components that are often co-extracted with this compound. In plasma, these are predominantly phospholipids, while in tissue samples, lipids and proteins are major contributors. The choice of sample preparation technique significantly influences the extent of removal of these interfering substances.

Q5: What are the expected MRM transitions for this compound in positive ionization mode?

A5: For Doramectin, which is structurally very similar to its aglycone, common MRM (Multiple Reaction Monitoring) transitions in positive electrospray ionization (ESI+) mode are m/z 916.88 → 593.83 and 916.88 → 331.40.[3] Another study reported m/z 921.70 > 777.40 for quantification. It is crucial to optimize these transitions on your specific mass spectrometer.

Q6: How stable is Doramectin during sample storage and analysis?

A6: A study on the stability of Doramectin indicated that it is stable in methanol solutions.[4] However, the stability of this compound in biological matrices and during the entire analytical process (from sample collection to final analysis) should be thoroughly evaluated during method validation. This includes assessing freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of integration and, consequently, the quantitative results.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.- Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. - Consider a different column chemistry (e.g., a column with different end-capping).
Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column and use a guard column.[5]
Peak Fronting Sample overload.- Dilute the sample or reduce the injection volume.
Sample solvent stronger than the mobile phase.- Reconstitute the final extract in a solvent that is weaker than or equal in strength to the initial mobile phase.
Split Peaks Partially blocked column frit.- Reverse-flush the column (if recommended by the manufacturer). - Filter all samples and mobile phases before use.
Sample precipitation on the column.- Ensure the sample is fully dissolved in the reconstitution solvent.
Issue 2: Low Sensitivity or Inconsistent Results

This is often a direct consequence of significant and variable ion suppression.

Symptom Potential Cause Recommended Solution
Low Signal Intensity Significant ion suppression.- Optimize the sample preparation method to better remove matrix components (see comparison table below). - Adjust the chromatographic gradient to separate this compound from the suppression zones.
Suboptimal MS parameters.- Perform a full optimization of the ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy).
High Variability in Results Inconsistent matrix effects between samples.- Employ a stable isotope-labeled internal standard if not already in use. - Improve the sample cleanup procedure to ensure more consistent removal of interfering compounds.
Analyte degradation.- Investigate the stability of this compound under your specific sample handling and storage conditions.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing ion suppression. Below is a qualitative comparison of common techniques for analyzing this compound in complex matrices.

Technique Principle Pros Cons Relative Efficacy in Reducing Ion Suppression
Protein Precipitation (PPT) A strong organic solvent (e.g., acetonitrile) is added to precipitate proteins.- Simple and fast. - Inexpensive.- Prone to significant matrix effects as it does not effectively remove phospholipids and other small molecules.Low
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases.- Can provide cleaner extracts than PPT.- Can be labor-intensive and may form emulsions.Medium
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.- Highly effective at removing salts, phospholipids, and other interferences. - Can provide very clean extracts, leading to reduced ion suppression.- Requires method development to select the appropriate sorbent and optimize wash/elution steps. - Can be more expensive than PPT and LLE.High

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate amount of the internal standard working solution.

    • Vortex mix for 30 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for another 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your instrument.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient:

    • 0-0.5 min: 80% B

    • 0.5-2.5 min: Gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: Return to 80% B

    • 3.1-4.0 min: Equilibrate at 80% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound (example): Optimize based on your instrument

    • Internal Standard (example): Optimize based on your chosen IS

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Tissue Sample Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Poor Analytical Result (Low Sensitivity / Poor Peak Shape) check_peak_shape Assess Peak Shape start->check_peak_shape check_sensitivity Evaluate Signal Intensity start->check_sensitivity is_peak_shape_bad Is Peak Shape Poor? check_peak_shape->is_peak_shape_bad is_sensitivity_low Is Sensitivity Low? check_sensitivity->is_sensitivity_low peak_tailing Tailing? is_peak_shape_bad->peak_tailing Yes end_node Acceptable Result is_peak_shape_bad->end_node No check_ion_suppression Assess Ion Suppression is_sensitivity_low->check_ion_suppression Yes is_sensitivity_low->end_node No peak_fronting Fronting? peak_tailing->peak_fronting No solution_tailing_ph Adjust Mobile Phase pH peak_tailing->solution_tailing_ph Yes solution_tailing_column Flush/Replace Column peak_tailing->solution_tailing_column peak_splitting Splitting? peak_fronting->peak_splitting No solution_fronting_overload Reduce Injection Volume/Concentration peak_fronting->solution_fronting_overload Yes solution_fronting_solvent Reconstitute in Weaker Solvent peak_fronting->solution_fronting_solvent solution_splitting_frit Reverse Flush/Replace Column peak_splitting->solution_splitting_frit Yes solution_splitting_sample Filter Samples peak_splitting->solution_splitting_sample peak_splitting->end_node No solution_tailing_ph->end_node solution_tailing_column->end_node solution_fronting_overload->end_node solution_fronting_solvent->end_node solution_splitting_frit->end_node solution_splitting_sample->end_node is_suppression_high Significant Suppression? check_ion_suppression->is_suppression_high optimize_ms Optimize MS Parameters is_suppression_high->optimize_ms No improve_sample_prep Improve Sample Prep (e.g., use SPE) is_suppression_high->improve_sample_prep Yes optimize_ms->end_node optimize_chromatography Optimize Chromatography improve_sample_prep->optimize_chromatography optimize_chromatography->end_node

Caption: Troubleshooting logic for this compound analysis.

fragmentation_pathway precursor This compound Precursor Ion [M+H]+ loss_water Loss of H2O precursor->loss_water fragment_a Fragment A precursor->fragment_a Cleavage 1 loss_co Loss of CO loss_water->loss_co fragment_b Fragment B fragment_a->fragment_b Further Fragmentation

Caption: Proposed fragmentation of this compound.

References

Calibration curve issues in Doramectin aglycone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Doramectin aglycone, particularly concerning calibration curve performance.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying Doramectin?

A1: Doramectin and its aglycone are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The most common methods include HPLC with Ultraviolet (UV) detection, fluorescence detection (FLD), and tandem mass spectrometry (LC-MS/MS).[1][2][3][4] HPLC-FLD often requires a derivatization step to make the molecule fluorescent, enhancing sensitivity.[4] LC-MS/MS is highly sensitive and selective, making it suitable for complex biological matrices.

Q2: My calibration curve for this compound has poor linearity (R² < 0.99). What are the potential causes?

A2: Poor linearity can stem from several factors:

  • Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the detector.

  • Standard Preparation Errors: Inaccurate dilutions or instability of the standard solutions can lead to non-linear responses.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, particularly in LC-MS/MS, leading to a non-linear response.

  • Incorrect Regression Model: While a linear model is common, some assays may fit better to a quadratic regression model.

Q3: Why is the intercept of my calibration curve consistently high and not passing through the origin?

A3: A high intercept can be indicative of:

  • Contamination: The blank (matrix or solvent) may be contaminated with the analyte or an interfering substance.

  • Interference: An endogenous compound in the matrix may be co-eluting with this compound and producing a signal at the same wavelength or mass transition.

  • Carryover: Residual analyte from a previous high-concentration sample may be carried over in the injection system.

Q4: I am observing significant variability between my replicate standards. What could be the reason?

A4: High variability in replicate standards points towards issues with precision and can be caused by:

  • Inconsistent Injection Volume: A malfunctioning autosampler can lead to imprecise injection volumes.

  • Poor Sample Preparation: Inconsistent extraction efficiency during sample preparation can introduce variability.

  • Analyte Instability: this compound may be degrading in the prepared standards or after extraction. It is crucial to assess the stability of the analyte under the storage and analytical conditions.

  • Fluctuations in Instrument Conditions: Unstable flow rate, column temperature, or detector response can all contribute to poor precision.

Q5: What is a matrix effect and how can I mitigate it?

A5: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, a common issue in LC-MS/MS analysis. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the quantification. To mitigate matrix effects:

  • Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Optimize Chromatography: Adjust the mobile phase and gradient to achieve better separation of the analyte from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

  • Prepare Matrix-Matched Calibration Standards: Preparing standards in a blank matrix that is identical to the samples can help to compensate for consistent matrix effects.

Troubleshooting Guides

Guide 1: Poor Calibration Curve Linearity (R² < 0.99)

This guide provides a step-by-step approach to troubleshooting poor linearity in your this compound calibration curve.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (R² < 0.99) check_range Is the calibration range appropriate? start->check_range narrow_range Action: Narrow the concentration range. check_range->narrow_range No check_standards Are the standards prepared correctly? check_range->check_standards Yes narrow_range->check_standards remake_standards Action: Prepare fresh standards from a new stock solution. check_standards->remake_standards No check_blanks Is there a signal in the blank? check_standards->check_blanks Yes end_node Linearity Improved remake_standards->end_node troubleshoot_interference Troubleshoot interference or carryover. check_blanks->troubleshoot_interference Yes check_model Does a quadratic fit improve R²? check_blanks->check_model No troubleshoot_interference->end_node check_model->troubleshoot_interference No use_quadratic Consider using a quadratic regression model. check_model->use_quadratic Yes use_quadratic->end_node

Caption: A decision tree for troubleshooting poor calibration curve linearity.

Step Action Detailed Instructions
1 Verify Calibration Range Review the concentration range of your standards. If the highest standard shows a disproportionately low response, detector saturation may be occurring. Conversely, if the lowest standard is below the reliable limit of quantification, it can also affect linearity. Try a narrower range.
2 Re-prepare Standards Errors in serial dilutions are a common source of non-linearity. Prepare a fresh set of calibration standards from a new stock solution. Use calibrated pipettes and high-purity solvents. Doramectin stock solutions are often prepared in methanol or acetonitrile.
3 Check for Interferences Inject a blank matrix sample (a sample prepared without the analyte). If a significant peak is observed at the retention time of this compound, this indicates contamination or an interfering substance. This will require optimizing the sample cleanup procedure or chromatographic separation.
4 Assess for Carryover Inject a blank solvent after the highest concentration standard. If a peak for the analyte is observed, this indicates carryover. Clean the injection port and autosampler needle, and consider adding a needle wash step with a strong solvent to your method.
5 Evaluate Regression Model For some analytical methods, particularly over a wide concentration range, the relationship between concentration and response may not be perfectly linear. Evaluate if a quadratic regression model provides a better fit for your data (R² > 0.998).

Experimental Protocols

Protocol 1: Quantification of Doramectin by HPLC with Fluorescence Detection

This protocol is a generalized procedure based on common practices for the analysis of avermectins in biological matrices.

1. Preparation of Standards:

  • Prepare a stock solution of Doramectin (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions in methanol or acetonitrile to prepare working standard solutions.

  • For calibration curves, standards are often prepared in a concentration range of approximately 1 to 100 ng/mL, depending on the matrix and required sensitivity.

2. Sample Preparation (from Plasma):

  • To 1 mL of plasma, add an internal standard (e.g., Ivermectin or another avermectin not present in the sample).

  • Perform protein precipitation by adding 2 mL of acetonitrile, vortexing, and centrifuging.

  • Alternatively, for cleaner samples, use Solid-Phase Extraction (SPE) with a C18 cartridge.

    • Condition the cartridge with methanol and water.

    • Load the plasma sample.

    • Wash with a low percentage of organic solvent to remove polar interferences.

    • Elute Doramectin with a high percentage of organic solvent (e.g., acetonitrile or methanol).

3. Derivatization for Fluorescence:

  • Evaporate the extracted sample or standard to dryness under a gentle stream of nitrogen.

  • Add 200 µL of a 1-methylimidazole/acetonitrile reagent and vortex.

  • Add trifluoroacetic anhydride, which acts as a catalyst to form a fluorescent derivative.

  • The reaction mixture is then reconstituted in the mobile phase for injection.

Experimental Workflow for HPLC-FLD Analysis

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification prep_std Prepare Standards derivatize Add Derivatization Reagents (e.g., 1-methylimidazole) prep_std->derivatize prep_sample Sample Extraction (SPE or LLE) prep_sample->derivatize hplc HPLC Separation derivatize->hplc fld Fluorescence Detection (Ex: 365 nm, Em: 465 nm) hplc->fld quant Calibration Curve & Quantification fld->quant

Caption: General workflow for Doramectin quantification using HPLC-FLD.

4. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Maintained at around 30-40 °C for reproducible retention times.

  • Injection Volume: 20 - 50 µL.

  • Fluorescence Detector Settings: Excitation wavelength around 365 nm and emission wavelength around 465 nm.

Data Presentation

Table 1: Typical Performance Characteristics for Doramectin Quantification Methods
ParameterHPLC-UVHPLC-FLDLC-MS/MS
Linear Range 0.1 - 10 µg/mL0.5 - 100 ng/mL0.03 - 500 ng/mL
LOD ~0.1% of target conc.~0.1 ng/g~0.03 ng/mL
LOQ Varies0.5 - 1.0 ng/mL0.2 µg/kg - 1.0 ng/mL
Recovery >95%77 - 91%>85%
Intra-day Precision (%RSD) < 2%< 8%< 6.5%
Inter-day Precision (%RSD) < 3%< 10%< 8.1%

Note: Values are approximate and can vary significantly based on the specific method, matrix, and instrumentation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Doramectin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of Doramectin aglycone analysis. As a significant degradation product of the widely used veterinary drug Doramectin, accurate quantification of its aglycone form is crucial for stability studies and safety assessments. While dedicated validated methods for this compound are not extensively published, this document outlines two primary analytical approaches, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established methods for the parent compound and related avermectin aglycones.

The performance data presented herein is a composite of typical validation parameters reported for closely related analytes, offering a benchmark for researchers developing and validating their own methods.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative performance characteristics for the analytical methods discussed. These values are derived from published validation data for Doramectin, Ivermectin, and their aglycones.

Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters for this compound Analysis

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~5 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~15 µg/mL~0.5 ng/mL

Table 2: Typical Chromatographic and Mass Spectrometric Parameters

ParameterHPLC-UVLC-MS/MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water or Methanol:WaterAcetonitrile with 0.1% Formic Acid : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at ~245 nmPositive Electrospray Ionization (ESI+)
Mass Transition (Precursor > Product ion) Not ApplicableExpected m/z: [M+H]+ > fragment ions

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for avermectins and their degradation products.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and degradation studies where higher concentrations are expected.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in methanol or a suitable organic solvent.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at approximately 245 nm.

3. Validation Parameters to be Assessed:

  • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of trace levels of this compound in complex matrices such as plasma, tissues, or environmental samples. The method is adapted from a published LC-MS/MS method for ivermectin and its aglycone.

1. Sample Preparation (for biological matrices):

  • Protein Precipitation: Precipitate proteins in the sample by adding acetonitrile, followed by vortexing and centrifugation.

  • Solid-Phase Extraction (SPE): Further clean up the supernatant using a C18 SPE cartridge to remove interfering substances.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A high-efficiency reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the precursor ion corresponding to the protonated this compound molecule and at least two characteristic product ions.

3. Validation Parameters to be Assessed:

  • Selectivity, Linearity, Range, Accuracy, Precision, Matrix Effect, LOD, LOQ, and Stability.

Mandatory Visualization

The following diagrams illustrate the key workflows in the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC or LC-MS/MS) define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol prepare_materials Prepare Reference Standards & Reagents prepare_protocol->prepare_materials specificity Specificity / Selectivity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

HPLC_vs_LCMSMS_Comparison cluster_hplc HPLC-UV Method cluster_lcmsms LC-MS/MS Method hplc_sensitivity Lower Sensitivity lcmsms_sensitivity Higher Sensitivity hplc_selectivity Good Selectivity lcmsms_selectivity Excellent Selectivity hplc_cost Lower Cost & Complexity lcmsms_cost Higher Cost & Complexity hplc_application Bulk Drug, High Concentration Samples lcmsms_application Trace Analysis, Complex Matrices

Caption: Key Differences Between HPLC and LC-MS/MS.

Doramectin vs. its Aglycone: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the anthelmintic drug Doramectin and its primary metabolite, Doramectin aglycone. While both compounds originate from the same parent molecule, their bioactivities exhibit significant differences, particularly in their mechanism of action and efficacy against parasites. This analysis is supported by available experimental data and outlines the methodologies used to evaluate these compounds.

Core Bioactivity Comparison

Doramectin, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary medicine.[1][2][3][4][5] Its primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by flaccid paralysis and eventual death of the parasite.

In contrast, this compound, which is formed by the hydrolysis of the disaccharide unit of Doramectin, displays a markedly different biological profile. It is recognized as an inhibitor of nematode larval development but is notably devoid of the paralytic activity that characterizes Doramectin. This fundamental difference in their bioactivity is attributed to the absence of the oleandrose disaccharide moiety in the aglycone, which is crucial for the potent interaction with glutamate-gated chloride channels.

Quantitative Bioactivity Data

FeatureDoramectinThis compound
Primary Bioactivity Potent anthelmintic with paralytic activityInhibitor of nematode larval development
Mechanism of Action Allosteric modulator of glutamate-gated chloride channels (GluCls), causing paralysisMechanism of larval development inhibition not fully elucidated, but lacks paralytic effect
Target Organisms Wide range of nematodes and arthropodsNematode larvae
Reported Efficacy High efficacy (>99%) against many adult and larval stages of nematodesEfficacy in inhibiting larval development has been noted, but quantitative data is scarce.

Signaling Pathway of Doramectin

Doramectin's mechanism of action is centered on its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. The following diagram illustrates this signaling pathway.

Doramectin_Signaling_Pathway cluster_neuron Invertebrate Neuron/Muscle Cell Membrane Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds to Chloride Cl- Ions GluCl->Chloride Opens Intracellular Intracellular Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx leads to Extracellular Extracellular Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Signaling pathway of Doramectin in invertebrates.

Experimental Protocols

Detailed experimental protocols from studies directly comparing the bioactivity of Doramectin and its aglycone are not publicly available. However, the following are generalized methodologies commonly employed for assessing the anthelmintic activity of such compounds.

Nematode Larval Development Assay

This assay is used to determine the inhibitory effects of compounds on the development of nematode larvae.

Objective: To assess the concentration-dependent inhibition of larval development from the first larval stage (L1) to the third larval stage (L3).

General Procedure:

  • Egg Recovery: Nematode eggs are recovered from the feces of infected host animals.

  • Hatching: Eggs are hatched in a controlled environment to obtain L1 larvae.

  • Compound Exposure: A known number of L1 larvae are placed in a multi-well plate containing a nutrient medium and varying concentrations of the test compounds (Doramectin and this compound).

  • Incubation: The plates are incubated for a specific period (e.g., 7 days) at an appropriate temperature (e.g., 25°C).

  • Assessment: The development of larvae is arrested by adding a fixative (e.g., Lugol's iodine). The number of larvae that have successfully developed to the L3 stage is counted under a microscope.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of larval development) is determined.

Glutamate-Gated Chloride Channel Binding Assay

This assay is used to evaluate the binding affinity of compounds to the glutamate-gated chloride channels.

Objective: To determine the ability of a compound to displace a radiolabeled ligand that specifically binds to GluCls.

General Procedure:

  • Membrane Preparation: Membranes containing GluCls are prepared from a source known to express these channels, such as the parasitic nematode Haemonchus contortus or a cell line engineered to express the channel.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-ivermectin) and varying concentrations of the unlabeled test compound (Doramectin).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative analysis of Doramectin and its aglycone.

Experimental_Workflow cluster_workflow Comparative Bioactivity Workflow Start Start: Obtain Doramectin and this compound Assay1 Nematode Larval Development Assay Start->Assay1 Assay2 GluCl Binding Assay Start->Assay2 Assay3 In Vivo Efficacy Study (Animal Model) Start->Assay3 Data1 Determine IC50 for Larval Development Inhibition Assay1->Data1 Data2 Determine IC50 for GluCl Binding Assay2->Data2 Data3 Assess Parasite Burden Reduction Assay3->Data3 Analysis Comparative Data Analysis Data1->Analysis Data2->Analysis Data3->Analysis Conclusion Conclusion on Differential Bioactivity Analysis->Conclusion

Caption: General workflow for comparing bioactivity.

Conclusion

The available evidence clearly indicates a significant divergence in the bioactivity of Doramectin and its aglycone. Doramectin's potent anthelmintic properties are directly linked to its ability to modulate glutamate-gated chloride channels, leading to parasite paralysis. The aglycone, lacking the critical disaccharide moiety, does not share this paralytic mechanism but instead inhibits nematode larval development through a less understood pathway. Further research, including direct comparative studies with quantitative endpoints, is necessary to fully elucidate the bioactivity of this compound and its potential applications.

References

A Comparative Analysis of Doramectin and Ivermectin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Doramectin and Ivermectin

Studies have demonstrated the high efficacy of both doramectin and ivermectin in treating parasitic infestations in various animal models. The following tables summarize key findings from comparative studies.

Table 1: Efficacy Against Sarcoptes scabiei (Mange Mite) in Rabbits

Treatment GroupDosageEfficacy (Day 28)Observation
Ivermectin (1%)400 µg/kg body weight (subcutaneous, 3 occasions)Complete recovery in low and medium infestation groups.[1][2]In the high infestation group, ivermectin showed a more rapid effect than doramectin.[1][2]
Doramectin (1%)400 µg/kg body weight (subcutaneous, 3 occasions)Complete recovery in low and medium infestation groups.[1]

Table 2: Efficacy Against Psoroptes ovis (Mange Mite) in Grazing Steers

Treatment GroupFormulationEfficacy (Day 14)Systemic Exposure (AUC)
Ivermectin1% injectable10% of animals clinically cured.-
Doramectin1% injectable80% of animals clinically cured.1.37-fold higher than ivermectin.

Table 3: Persistent Efficacy Against Natural Nematode Infections in Cattle

Treatment GroupEfficacy (Day 56)Key Finding
Ivermectin--
DoramectinSignificantly lower total parasite burden compared to ivermectin.Demonstrated longer persistent activity, particularly against Ostertagia ostertagi.

Understanding the Aglycones: Doramectin Aglycone and Ivermectin Aglycone

This compound and ivermectin aglycone are metabolites or degradation products formed by the hydrolysis of the disaccharide unit from their parent compounds. While the parent drugs exert their primary antiparasitic effect by causing paralysis through the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, their aglycones exhibit a different biological activity profile.

Both this compound and ivermectin aglycone are recognized as potent inhibitors of nematode larval development. However, they are notably devoid of the paralytic activity that characterizes their parent molecules. This suggests a distinct mechanism of action, potentially targeting developmental pathways in nematode larvae rather than the neuromuscular systems of adult parasites. Despite the importance of doramectin in animal health, there is a lack of published reports on the specific biological activity and levels of this compound in animals or the environment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Efficacy Against Sarcoptes scabiei in Rabbits

  • Study Animals: 14 New Zealand rabbits, including 5 naturally infested and 9 in-contact rabbits.

  • Grouping: Infested rabbits were grouped based on the intensity of S. scabiei infestation (low, medium, and high). Each group was then subdivided to receive either ivermectin or doramectin.

  • Treatment Administration: Both ivermectin (1%) and doramectin (1%) were administered via subcutaneous injection at a dosage of 400 µg/kg of body weight. The injections were given on three occasions, every 80 hours.

  • Sample Collection and Analysis: Skin scrapings were collected from lesions. Each sample was dissolved in a 10% potassium hydroxide (KOH) solution, centrifuged, and the sediment was examined under a light microscope to count S. scabiei mites.

  • Evaluation: Clinical and parasitological examinations were performed on days 0, 4, 8, 14, and 28.

Protocol 2: Efficacy Against Psoroptes ovis in Grazing Steers

  • Study Animals: 20 grazing steers with active mange infection were allocated into two groups of 10.

  • Treatment Administration: One group received ivermectin (1%) and the other received doramectin (1%), both administered subcutaneously at a dose of 0.2 mg/kg.

  • Sample Collection: Blood samples were collected to determine drug concentrations via HPLC. Skin scrapings were collected to count mites at 14, 21, and 28 days post-treatment.

  • Efficacy Assessment: Efficacy was evaluated based on the reduction in mite density scores and the number of clinically cured animals (negative for mites).

Mechanism of Action and Experimental Workflow

The primary mechanism of action for both doramectin and ivermectin involves their interaction with glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which in turn results in paralysis and death of the parasite.

cluster_parasite Invertebrate Parasite Avermectin Avermectin GluCl_Channel Glutamate-Gated Chloride Channel Avermectin->GluCl_Channel Binds to Hyperpolarization Hyperpolarization GluCl_Channel->Hyperpolarization Increased Cl- influx leads to Paralysis_Death Paralysis and Death Hyperpolarization->Paralysis_Death Causes Animal_Selection Selection of Naturally Infested Animals Grouping Grouping based on Infestation Severity Animal_Selection->Grouping Treatment Treatment Administration (Drug A vs. Drug B) Grouping->Treatment Monitoring Clinical and Parasitological Monitoring Treatment->Monitoring Data_Collection Data Collection (e.g., Mite Counts) Monitoring->Data_Collection Analysis Statistical Analysis and Efficacy Determination Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

References

Relative potency of Doramectin versus its aglycone against nematodes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis for researchers and drug development professionals.

The avermectins, a class of potent macrocyclic lactones, are a cornerstone of modern anthelmintic therapy in both human and veterinary medicine. Doramectin, a derivative of avermectin, is widely used for its high efficacy against a broad spectrum of nematodes and arthropods. A key question in the structure-activity relationship of doramectin is the role of its disaccharide moiety at the C-13 position. This guide provides a comparative overview of the nematicidal potency of doramectin versus its aglycone, the molecule without this sugar component.

Quantitative Data Summary

While extensive quantitative data from peer-reviewed, head-to-head comparative studies are limited, the available information highlights a significant divergence in the biological activity and potency of doramectin and its aglycone. Doramectin is a potent nematicidal agent that induces paralysis in adult and larval nematodes.[1] In contrast, doramectin aglycone is noted to be an inhibitor of nematode larval development but lacks the characteristic paralytic activity of its parent compound.[1]

CompoundTarget StagePrimary EffectPotency
Doramectin Larval and Adult NematodesParalysis and deathHigh
This compound Larval NematodesInhibition of larval developmentSignificantly lower than doramectin for paralytic effects[1]

Experimental Protocols

The differential effects of doramectin and its aglycone are typically elucidated through in vitro assays. The following is a representative experimental protocol for a nematode larval development assay, which is particularly relevant for assessing the inhibitory effects of the aglycone.

Nematode Larval Development Assay

Objective: To determine the concentration-dependent effect of a test compound on the development of nematode eggs to the third larval (L3) stage.

Materials:

  • Nematode eggs (e.g., from Haemonchus contortus)

  • Test compounds (Doramectin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Culture medium (e.g., a mixture of agar, yeast extract, and nutrients)

  • 96-well microtiter plates

  • Incubator

  • Microscope

Procedure:

  • Egg Preparation: Nematode eggs are recovered from fresh fecal samples of infected animals and purified using a series of sieving and flotation steps to obtain a clean suspension of eggs.

  • Assay Setup:

    • A sterile culture medium is prepared and maintained in a molten state.

    • Serial dilutions of the test compounds (doramectin and this compound) are prepared.

    • Aliquots of the test compound dilutions are added to the wells of a 96-well plate. Control wells receive only the solvent.

    • Approximately 50-100 nematode eggs are added to each well.

    • The molten culture medium is then added to each well and mixed gently.

  • Incubation: The plates are sealed and incubated at an appropriate temperature (e.g., 27°C) for a period sufficient for the control eggs to hatch and develop into L3 larvae (typically 5-7 days).

  • Data Collection: After the incubation period, a small amount of a motility inhibitor (e.g., Lugol's iodine) is added to each well to stop larval movement. The number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well is counted under a microscope.

  • Analysis: The percentage of inhibition of larval development is calculated for each compound concentration by comparing the number of L3 larvae in the treated wells to the control wells. The IC50 value (the concentration that inhibits 50% of larval development) can then be determined using appropriate statistical software.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the relationship between the compounds, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Egg_Collection Nematode Egg Collection (from feces) Egg_Purification Egg Purification (Sieving & Flotation) Egg_Collection->Egg_Purification Assay_Plate 96-Well Plate Setup (Eggs + Compounds + Media) Egg_Purification->Assay_Plate Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Assay_Plate Incubation Incubation (5-7 days at 27°C) Assay_Plate->Incubation Data_Collection Larval Staging & Counting (Microscopy) Incubation->Data_Collection Data_Analysis IC50 Determination Data_Collection->Data_Analysis

Fig. 1: Workflow of a Nematode Larval Development Assay.

Signaling_Pathway cluster_doramectin Doramectin cluster_aglycone This compound cluster_outcome Outcome Dora Doramectin GluCl Glutamate-gated Chloride Channels (GluCls) Dora->GluCl Binds and Activates Hyperpolarization Hyperpolarization of Nerve/Muscle Cells GluCl->Hyperpolarization Increases Cl- influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death Aglycone This compound Larval_Development Larval Development Processes Aglycone->Larval_Development Interferes with Inhibition Inhibition of Molting and Development Larval_Development->Inhibition Dev_Arrest Larval Arrest Inhibition->Dev_Arrest

Fig. 2: Contrasting Mechanisms of Doramectin and its Aglycone.

Conclusion

The available evidence strongly suggests a significant difference in the nematicidal activity of doramectin and its aglycone. Doramectin acts as a potent paralytic agent against a wide range of nematode stages, a characteristic that is dependent on its interaction with glutamate-gated chloride channels. In contrast, the aglycone appears to have a more specific and less acutely potent mode of action, primarily inhibiting the developmental processes of nematode larvae without inducing paralysis.[1] This distinction underscores the critical role of the disaccharide moiety in the high potency and paralytic mechanism of doramectin. Further research with direct, quantitative comparisons would be invaluable to fully elucidate the structure-activity relationship and potential applications of doramectin's aglycone.

References

Cross-Reactivity of Doramectin Antibodies: A Comparative Analysis with Doramectin Aglycone and Other Avermectins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cross-Reactivity Data

The specificity of an antibody is a critical parameter in immunoassay development. The following table summarizes the cross-reactivity of various doramectin antibodies with other avermectin compounds as reported in commercially available ELISA kits. It is important to note the absence of published data for doramectin aglycone. This compound is a degradation product formed by the hydrolysis of the disaccharide unit of doramectin and is known to be an inhibitor of nematode larval development, although it lacks the paralytic activity of the parent compound[1]. This structural and functional difference suggests that the antibody binding affinity may be significantly altered.

CompoundAntibody 1 Cross-Reactivity (%)Antibody 2 Cross-Reactivity (%)
Doramectin 100 100
Abamectin20060
Ivermectin809
EprinomectinNot Reported58
EmamectinNot Reported112
MilbemycinNot Reported<1
This compound Data Not Available Data Not Available

Data is compiled from commercially available ELISA kit datasheets. The specific antibodies and assay conditions may vary between manufacturers.

Experimental Protocol: Determination of Antibody Cross-Reactivity by Competitive ELISA

This section outlines a detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common technique to determine the cross-reactivity of an antibody with various analytes.

Objective: To quantify the cross-reactivity of a doramectin-specific antibody with doramectin, this compound, and other avermectins.

Principle: This assay is based on the competition between a known amount of enzyme-labeled doramectin and unlabeled analytes (doramectin standards, this compound, and other avermectins) for a limited number of antibody binding sites coated on a microtiter plate. The amount of colored product formed is inversely proportional to the concentration of the analyte in the sample.

Materials:

  • 96-well microtiter plates

  • Doramectin-specific antibody

  • Doramectin-Horseradish Peroxidase (HRP) conjugate

  • Doramectin standard solutions

  • This compound

  • Other avermectin standards (e.g., ivermectin, abamectin)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBS-T)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Substrate Solution (e.g., TMB Substrate)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the doramectin-specific antibody to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of doramectin standards, this compound, and other avermectins in Assay Buffer.

    • Add 50 µL of each standard or test compound solution to the respective wells.

    • Add 50 µL of the doramectin-HRP conjugate, diluted to its optimal concentration in Assay Buffer, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of binding for each standard and test compound concentration relative to the maximum binding (zero standard).

  • Plot a standard curve of absorbance vs. log concentration for doramectin.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for doramectin and each of the test compounds.

  • Calculate the cross-reactivity (%) using the following formula:

    • Cross-Reactivity (%) = (IC50 of Doramectin / IC50 of Test Compound) x 100

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis coating Coat Plate with Anti-Doramectin Antibody blocking Block Non-specific Binding Sites coating->blocking add_samples Add Standards / Samples blocking->add_samples add_conjugate Add Doramectin-HRP Conjugate add_samples->add_conjugate incubation Incubate add_conjugate->incubation add_substrate Add TMB Substrate incubation->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate Cross-Reactivity calc_ic50->calc_cr signaling_pathway cluster_membrane Neuronal Membrane cluster_glucl Glutamate-Gated Chloride Channel (GluCl) cluster_gaba GABA Receptor cluster_outcome Cellular Outcome doramectin Doramectin glucl GluCl Receptor doramectin->glucl Binds and Potentiates gaba_r GABA Receptor doramectin->gaba_r Binds and Potentiates cl_influx_glu Chloride Ion (Cl-) Influx glucl->cl_influx_glu Opens hyperpolarization Hyperpolarization of Neuron cl_influx_glu->hyperpolarization cl_influx_gaba Chloride Ion (Cl-) Influx gaba_r->cl_influx_gaba Opens cl_influx_gaba->hyperpolarization paralysis Paralysis of Parasite hyperpolarization->paralysis

References

A Pharmacokinetic Showdown: Doramectin vs. Its Aglycone Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of veterinary pharmaceuticals, a thorough understanding of a drug's pharmacokinetic profile is paramount for optimizing efficacy and ensuring safety. This guide provides a detailed comparison of the pharmacokinetic properties of the widely used endectocide, Doramectin, and its primary degradation product, Doramectin aglycone. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Doramectin, a macrocyclic lactone, is extensively used in cattle, pigs, and horses for its broad-spectrum activity against internal and external parasites. Its therapeutic effectiveness is intrinsically linked to its absorption, distribution, metabolism, and excretion characteristics. A key metabolic pathway for Doramectin involves the hydrolysis of its disaccharide unit, leading to the formation of this compound. While Doramectin itself is a potent paralytic agent against nematodes, its aglycone derivative exhibits inhibitory effects on larval development but is devoid of paralytic activity[1].

Quantitative Pharmacokinetic Parameters

ParameterAnimal ModelDose & RouteCmax (ng/mL)Tmax (days)AUC (ng·day/mL)Elimination Half-Life (t½)Reference
Doramectin Cattle200 µg/kg (SC)27.8 ± 7.9-457 ± 668.0 ± 2.9 days[2][3]
Cattle200 µg/kg (IM)33.1 ± 9.0-475 ± 826.9 ± 1.6 days[2]
Cattle200 µg/kg (SC)~325.3 ± 0.35511 ± 16-
Cattle500 µg/kg (Topical)12.2 ± 4.84.3 ± 1.6168.0 ± 41.7-
Pigs0.3 mg/kg (IM)17 (at day 3)~3-6.4 days
This compound --Not ReportedNot ReportedNot ReportedNot Reported

SC: Subcutaneous, IM: Intramuscular, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented above are derived from studies employing rigorous experimental designs. Below are detailed methodologies representative of those used in the cited pharmacokinetic studies.

Animal Models and Drug Administration

Studies have been conducted in various commercially important livestock species. For instance, in cattle studies, healthy animals are typically selected and administered Doramectin via subcutaneous (SC) or intramuscular (IM) injections, or as a topical pour-on solution. Dosages are calculated based on body weight, with 200 µg/kg being a common parenteral dose and 500 µg/kg for topical applications. In studies involving pigs, intramuscular injections of Doramectin have been administered at doses around 0.3 mg/kg.

Sample Collection and Analysis

To determine the plasma concentration of Doramectin, blood samples are collected at predetermined time points following drug administration. For example, jugular vein blood samples might be collected from 1 hour up to 80 days post-treatment to fully characterize the drug's absorption and elimination phases. Plasma is then separated and stored, typically at -20°C, until analysis.

The quantification of Doramectin and its metabolites in plasma and tissue samples is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This analytical method often involves a derivatization step to enhance the fluorescence of the target compounds, thereby increasing the sensitivity and specificity of the assay. The process generally includes solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before derivatization and injection into the HPLC system.

Metabolism and Excretion

The biotransformation of Doramectin has been investigated in several species, including rats, dogs, pigs, and cattle. The liver and fat are the primary sites of residue accumulation. Metabolism is a key process in the clearance of Doramectin, and a significant portion of the administered dose is excreted as unchanged drug. The primary route of excretion for Doramectin and its metabolites is through the feces, with only a small fraction (less than 1%) being eliminated in the urine.

The formation of this compound occurs through the hydrolysis of the disaccharide moiety of the parent compound. The metabolic pathway can be visualized as follows:

Doramectin_Metabolism Doramectin Doramectin Metabolism Hepatic Metabolism (Hydrolysis) Doramectin->Metabolism Biotransformation Excretion Fecal Excretion Doramectin->Excretion Major Route Aglycone This compound Metabolism->Aglycone Produces Aglycone->Excretion Likely Route

Metabolic pathway of Doramectin to its aglycone.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of a drug like Doramectin involves a series of well-defined steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Modeling Plasma Plasma Sample Collection Extraction Solid-Phase Extraction (SPE) Plasma->Extraction Derivatization Fluorescent Derivatization Extraction->Derivatization HPLC HPLC Analysis (Fluorescence Detection) Derivatization->HPLC Quantification Data Acquisition & Quantification HPLC->Quantification Modeling Non-compartmental Analysis Quantification->Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Modeling->Parameters

Workflow for Doramectin pharmacokinetic analysis.

References

A Comparative Analysis of the Environmental Degradation of Doramectin and its Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research exists concerning the environmental fate and ecotoxicity of Doramectin's aglycone, precluding a direct, data-driven comparison with its parent compound, Doramectin. This guide synthesizes the available experimental data on Doramectin's environmental degradation and provides a theoretical comparison for its aglycone, offering a framework for future research in this area.

Doramectin, a broad-spectrum antiparasitic agent, is widely used in veterinary medicine.[1] Following administration, a significant portion is excreted in its active form, raising concerns about its environmental impact.[1] The primary degradation product of Doramectin is its aglycone, formed by the hydrolysis of the disaccharide unit.[2][3] While the environmental degradation of Doramectin has been the subject of several studies, its aglycone remains largely uninvestigated in environmental matrices.[2]

Quantitative Data on Environmental Degradation

Due to the lack of studies on Doramectin's aglycone, a comparative data table cannot be constructed. The following table summarizes key environmental parameters for Doramectin based on available research.

ParameterMatrixValueConditionsReference
Degradation (21 days)Composted Sheep Manure31.8% - 41.8% reductionThermophilic phase(PDF) Doramectin degradation and bacterial community during sheep manure composting
Degradation (21 days)Stored Sheep Manure~12.2% reduction-DEGRADATION OF DORAMECTIN DURING THERMOPHILE PHASE OF COMPOSTING AND MANURE STORAGE - ISAH
Degradation (up to 50 days)Pasture (Soil, Soil-Feces, Feces)Rapid decrease observedField conditionsDegradation of abamectin and doramectin on sheep grazed pasture - PubMed
Sorption Coefficient (log Koc)Soil3.93Batch equilibrium studiesSorption of selected antiparasitics in soils and sediments - PMC - NIH

Experimental Protocols

Detailed methodologies from key studies on Doramectin's environmental degradation are provided below to facilitate future comparative research.

Protocol 1: Degradation in Composted and Stored Manure
  • Objective: To assess the degradation rate of Doramectin in composted and stored sheep manure.

  • Methodology:

    • Sheep manure was artificially fortified with Doramectin.

    • The fortified manure was subjected to composting in experimental bioreactors for 21 days, monitoring the thermophilic phase.

    • A parallel set of fortified manure was stored under static conditions for 21 days.

    • Samples were collected at regular intervals (e.g., day 0, 7, 14, 21).

    • Doramectin was extracted from the manure samples using an appropriate solvent (e.g., acetonitrile).

    • The extracts were cleaned up using solid-phase extraction (SPE).

    • Doramectin concentrations were quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

    • Degradation rates were calculated by comparing the concentration of Doramectin over time to the initial concentration.

Protocol 2: Degradation on Pasture
  • Objective: To investigate the degradation of Doramectin in soil, feces, and soil-feces matrices under field conditions.

  • Methodology:

    • Sheep were treated with Doramectin.

    • Fecal pats were collected and placed on designated pasture plots.

    • Samples of feces, the soil directly beneath the feces, and the soil-feces interface were collected at various time points (e.g., up to 50 days).

    • Doramectin was extracted from the collected samples.

    • Sample extracts were purified and concentrated.

    • Quantification of Doramectin was performed using HPLC.

    • The decrease in Doramectin concentration over time was used to determine its persistence in different pasture matrices.

Mandatory Visualizations

Experimental Workflow for Comparative Degradation Analysis

The following diagram outlines a proposed experimental workflow for a comprehensive comparative study of the environmental degradation of Doramectin and its aglycone.

cluster_0 Sample Preparation cluster_1 Incubation & Sampling cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare separate soil/water microcosms Spike_D Spike with Doramectin Prep->Spike_D Spike_A Spike with Doramectin Aglycone Prep->Spike_A Control Unspiked Control Prep->Control Incubate Incubate under controlled conditions (light, temp) Spike_D->Incubate Spike_A->Incubate Control->Incubate Sample Collect samples at various time intervals Incubate->Sample Extract Solvent Extraction Sample->Extract Toxicity Ecotoxicity Assays (e.g., Daphnia, earthworms) Sample->Toxicity Cleanup Solid-Phase Extraction (SPE) Extract->Cleanup HPLC HPLC-MS/MS Analysis Cleanup->HPLC Kinetics Degradation Kinetics (DT50) HPLC->Kinetics Metabolites Metabolite Identification HPLC->Metabolites Comparison Comparative Analysis Kinetics->Comparison Metabolites->Comparison Toxicity->Comparison

Caption: Proposed experimental workflow for comparing the environmental degradation of Doramectin and its aglycone.

Signaling Pathway of Doramectin in Invertebrates

Doramectin, like other avermectins, primarily exerts its antiparasitic effects by modulating glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in the nerve and muscle cells of invertebrates.

cluster_0 Invertebrate Neuron/Muscle Cell Membrane Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds and activates GABA_R GABA Receptor Doramectin->GABA_R Potentiates GABA binding Influx Increased Cl- Influx GluCl->Influx GABA_R->Influx Hyperpolarization Hyperpolarization of Cell Membrane Influx->Hyperpolarization Paralysis Flaccid Paralysis and Death of Parasite Hyperpolarization->Paralysis

References

In Vitro Metabolic Showdown: A Comparative Guide to Doramectin and Ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of pharmacologically active compounds is paramount. This guide provides a comparative overview of the in vitro metabolism of two closely related macrocyclic lactones, doramectin and ivermectin, with a focus on their interactions with hepatic enzymes. While extensive data is available for ivermectin, in vitro metabolic information for doramectin remains notably scarce in publicly accessible literature.

This comparative analysis reveals a significant disparity in the available in vitro metabolic data between ivermectin and doramectin. Ivermectin has been the subject of numerous studies elucidating its metabolic pathways, whereas doramectin's in vitro metabolism is not well-documented in the current scientific literature.

Ivermectin: A Deep Dive into In Vitro Metabolism

In vitro studies, primarily utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes, have extensively characterized the metabolism of ivermectin.[1][2] The primary route of metabolism for ivermectin is through oxidation, catalyzed by the CYP450 enzyme system.

Key Metabolic Pathways: Ivermectin undergoes two main metabolic transformations in vitro:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the ivermectin molecule.

  • O-demethylation: The removal of a methyl group from a methoxy moiety.

These reactions lead to the formation of multiple metabolites. At least ten distinct metabolites of ivermectin have been identified in incubations with human liver microsomes.[2]

Major Enzyme Involvement: The consensus from multiple in vitro studies is that cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the metabolism of ivermectin.[2] This has been confirmed through experiments using specific chemical inhibitors of CYP3A4 and by incubating ivermectin with a panel of recombinant human CYP enzymes, where significant metabolism was observed only with CYP3A4.[2] There is also evidence suggesting a minor contribution from CYP3A5 and CYP2C9 to the overall metabolism of ivermectin.

Doramectin: An Uncharted In Vitro Metabolic Landscape

In stark contrast to ivermectin, there is a notable absence of detailed in vitro metabolism studies for doramectin in the available scientific literature. While numerous in vivo pharmacokinetic studies have been conducted in various animal species, these do not provide the granular detail of metabolic pathways and enzyme kinetics that in vitro assays offer.

One study noted that doramectin, at a single administered dose, presents a low risk of inhibiting porcine hepatic CYP enzymes. Another in vivo study in cattle detected a small percentage (5.75%) of unidentified metabolites in the plasma, suggesting that doramectin does undergo some degree of metabolism. However, the specific metabolites and the enzymes responsible for their formation have not been characterized in an in vitro setting.

Comparative Summary of In Vitro Metabolism Data

Due to the lack of available data for doramectin, a direct quantitative comparison of in vitro metabolic parameters is not possible. The following table summarizes the available information for ivermectin and highlights the data gap for doramectin.

ParameterIvermectinDoramectin
Primary Metabolic Pathway Oxidation (Hydroxylation, O-demethylation)Not explicitly determined in vitro.
Major Metabolizing Enzyme CYP3A4Not explicitly determined in vitro.
Minor Metabolizing Enzymes CYP3A5, CYP2C9Not explicitly determined in vitro.
Number of Identified Metabolites At least 10 in human liver microsomesUnidentified metabolites detected in vivo

Experimental Protocols: A Blueprint for In Vitro Metabolism Studies

The following provides a detailed methodology for a typical in vitro experiment designed to investigate the metabolism of a compound like ivermectin, which can be adapted for studying doramectin.

Objective: To identify the primary metabolites and the major cytochrome P450 enzymes involved in the metabolism of a test compound.

Materials:

  • Test compound (Ivermectin or Doramectin)

  • Pooled human liver microsomes (HLMs)

  • Recombinant human cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare incubation mixtures: - Test Compound - Liver Microsomes or Recombinant CYPs - Buffer pre_incubate Pre-incubate at 37°C prep_solution->pre_incubate 5 min initiate Initiate reaction by adding NADPH regenerating system pre_incubate->initiate incubate Incubate at 37°C with shaking initiate->incubate 0, 5, 15, 30, 60 min quench Quench reaction at various time points with cold acetonitrile incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge extract Collect supernatant centrifuge->extract analyze Analyze by LC-MS/MS for parent drug depletion and metabolite formation extract->analyze

Caption: Experimental workflow for an in vitro metabolism assay.

Detailed Steps:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, combine the test compound (at a specified concentration), either pooled human liver microsomes or a specific recombinant CYP enzyme, and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method. Monitor for the disappearance of the parent drug and the appearance of potential metabolites.

Conclusion

The in vitro metabolism of ivermectin is well-characterized, with CYP3A4 playing a central role in its biotransformation to various hydroxylated and demethylated metabolites. This knowledge is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its clinical response. Conversely, the in vitro metabolic profile of doramectin remains largely uninvestigated. The lack of such data presents a significant knowledge gap, limiting a comprehensive understanding of its pharmacology and potential for metabolic drug interactions. Further in vitro studies on doramectin, following established protocols such as the one outlined above, are warranted to fill this gap and provide a more complete picture of its metabolic fate. This will enable a more robust comparison with ivermectin and other related compounds, ultimately contributing to safer and more effective drug development and use in both veterinary and potentially human medicine.

References

A Comparative Guide to the Structure-Activity Relationship of Avermectin Aglycones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avermectin aglycone derivatives, focusing on their structure-activity relationships (SAR). It summarizes key quantitative data, details relevant experimental protocols, and visualizes essential concepts to support research and development in parasitology and medicinal chemistry.

Introduction: The Avermectin Aglycone Core

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, originally discovered as fermentation products of the soil actinomycete Streptomyces avermitilis. Their primary mechanism of action involves modulating invertebrate-specific glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[1][2] The core structure consists of a complex polyketide-derived aglycone and a disaccharide moiety at the C-13 position.

While the saccharide portion is crucial for the high potency of clinical drugs like ivermectin, the aglycone itself retains biological activity and serves as a critical scaffold for synthetic modifications.[3][4] Understanding the SAR of the aglycone is essential for developing new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The milbemycins, which are structurally analogous to avermectin aglycones (lacking the C-13 sugar), further highlight the intrinsic activity of this core structure.[4]

Visualizing the Avermectin Aglycone Scaffold and SAR Workflow

To understand the SAR of avermectin aglycones, it is crucial to first identify the core structure and the primary sites of chemical modification.

G cluster_legend Legend cluster_structure Avermectin Aglycone Core Structure C5 C-5 C13 C-13 C22_23 C-22/23 C25 C-25 img

Caption: Core structure of the avermectin aglycone highlighting key sites for chemical modification.

The investigation of avermectin aglycone SAR follows a systematic workflow, beginning with the selection of the lead compound and proceeding through iterative cycles of synthesis and biological evaluation.

G A Lead Compound (Avermectin Aglycone) B Chemical Modification (e.g., at C-13, C-5) A->B Synthesize Analogs C In Vitro & In Vivo Biological Assays B->C Test Activity D Data Analysis (IC50, LC50, Binding) C->D Quantify Potency E SAR Determination D->E Identify Trends E->B Guide New Designs F Optimized Analog E->F Select Candidate

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Structure-Activity Relationship Insights

The C-13 position, where the oleandrose disaccharide is attached in the parent compounds, is a primary site for modification. While removal of the sugar generally reduces activity, substitutions on the aglycone's C-13 hydroxyl group can still yield potent molecules.

A key finding is that the lipophilicity of the C-13 substituent is critical for retaining biological activity.

  • High Activity: Lipophilic substituents such as halogens (fluoro, chloro), alkoxy (methoxy), and methoxime groups at C-13 tend to preserve high anthelmintic, miticidal, and insecticidal activities.

  • Weak Activity: Conversely, the introduction of more polar groups like hydroxyl (-OH) and amino (-NH2) at this position leads to a significant reduction in potency.

  • Inactive Derivatives: Rearrangements that shift the substituent to the C-15 position, forming a 13(14)-ene derivative, result in a complete loss of activity.

Table 1: Relative Activity of 13-Substituted Avermectin B1a Aglycone Derivatives Data summarized from Mrozik et al., 1989.

C-13α SubstituentC. elegans Binding (Relative Affinity)Anthelmintic Activity (T. colubriformis)Miticidal Activity (T. urticae)
-OH (Natural)HighHighHigh
-OCH3HighHighHigh
-FHighHighHigh
-ClHighHighHigh
-O(CO)CH3ModerateModerateModerate
13-oxo (=O)HighWeakWeak
13-deoxyHighHighHigh
  • C-5 Position: Modifications at the C-5 hydroxyl group are also influential. The formation of a C-5-oxime is particularly important for conferring activity against fleas (Ctenocephalides felis).

  • C-22 to C-25 Region: The saturation of the C-22-C-23 double bond (as in ivermectin) and the nature of the C-25 substituent (sec-butyl for 'a' components, isopropyl for 'b' components) modulate the spectrum and potency of activity.

Recent studies have explored a wide range of derivatives, yielding compounds with enhanced potency against specific pests compared to the parent avermectin.

Table 2: Insecticidal and Nematicidal Activity of Novel Avermectin Derivatives (LC50 in µM) Data summarized from Zhang et al., 2016.

CompoundT. cinnabarinus (Mite)A. craccivora (Aphid)B. xylophilus (Nematode)
Avermectin (Ref.)0.01352.2346.746
9j 0.005 >1004.312
16d 0.002 >100>100
9f 0.0217.744 4.501
9g 0.0255.634 6.132
9h 0.0166.809 4.793

These results demonstrate that targeted modifications can significantly enhance potency and selectivity. For instance, compounds 9j and 16d show a 2.5- to 4.7-fold increase in activity against the mite T. cinnabarinus compared to the avermectin reference. Similarly, compounds 9f , 9g , and 9h are 7-8 times more active against the aphid A. craccivora.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins and their aglycones exert their effect by acting as positive allosteric modulators of GluCls in invertebrate nerve and muscle cells. This action is distinct from the endogenous ligand, glutamate.

G cluster_channel Invertebrate Neuron/Muscle Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A GluCl Closed State B GluCl Open State A:f1->B:f1 Irreversible Channel Opening Cl_in Cl- AVM Avermectin Aglycone AVM->A:f0 Binds to Allosteric Site Cl_out Cl- Cl_out->B:f0 Influx Paralysis Hyperpolarization & Paralysis Cl_in->Paralysis Leads to

Caption: Avermectin aglycones cause irreversible opening of GluCls, leading to paralysis.

Unlike glutamate, which causes rapid and transient channel opening, avermectins induce a slow, essentially irreversible opening of the channel. This leads to a prolonged influx of chloride ions, causing hyperpolarization of the cell membrane and preventing the transmission of electrical signals, which ultimately results in flaccid paralysis of the parasite.

Key Experimental Protocols

The following are summarized protocols for key assays used in determining the biological activity of avermectin aglycones.

This protocol determines the binding affinity of a compound to its target receptor.

  • Preparation of Membranes: Homogenize wild-type C. elegans to prepare a crude membrane fraction containing the GluCl receptors. Quantify the total protein concentration.

  • Incubation: Incubate a fixed amount of membrane protein (e.g., 0.3–3 µg) with a radiolabeled ligand (e.g., [³H]ivermectin or a suitable analog) across a range of concentrations.

  • Competition: To determine the affinity of unlabeled test compounds (aglycone derivatives), perform competitive binding assays by including various concentrations of the test compound in the incubation mixture.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the test compounds by analyzing the saturation and competition binding curves, respectively.

This protocol assesses the lethal concentration (LC50) of a compound against pests like mites or aphids.

  • Preparation of Test Solutions: Dissolve the avermectin aglycone derivatives in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in water containing a surfactant (e.g., Triton X-100).

  • Treatment: Dip host plant leaves or leaf discs into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry. A control group is treated with a solvent-surfactant solution lacking the test compound.

  • Infestation: Place a known number of adult pests (e.g., 20-30 adult female mites, T. cinnabarinus) onto each treated leaf disc within a petri dish containing moist filter paper.

  • Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, >70% relative humidity, 16:8 light:dark cycle).

  • Mortality Assessment: After a defined period (e.g., 24, 48, or 72 hours), count the number of dead pests under a dissecting microscope. Pests that do not move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value (the concentration that causes 50% mortality) and its 95% confidence intervals using probit analysis.

Conclusion

The avermectin aglycone is a validated and promising scaffold for the development of novel antiparasitic agents. The structure-activity relationship is heavily influenced by modifications at key positions, particularly C-13 and C-5. Lipophilicity at C-13 is a strong determinant of broad-spectrum activity, while specific substitutions can enhance potency and selectivity against certain pests. The continued exploration of this scaffold, guided by the SAR principles outlined in this guide, holds significant potential for the discovery of next-generation parasiticides to address emerging challenges of drug resistance.

References

Safety Operating Guide

Navigating the Disposal of Doramectin Aglycone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds like Doramectin aglycone are paramount for ensuring both laboratory safety and environmental stewardship. Although the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its parent compound, Doramectin, and the broader class of avermectins are known for their high toxicity to aquatic organisms.[1][2][3] Therefore, a cautious and systematic approach to its disposal is essential. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound in a laboratory setting.

Hazard and Regulatory Overview

This compound is a derivative of Doramectin, an anthelmintic and insecticidal agent.[4] While the aglycone form may have different properties, the principle of precautionary waste management should be applied. Pharmaceutical waste disposal is regulated by various agencies, including the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[5] These regulations mandate the proper handling of chemical waste to prevent environmental contamination.

Quantitative Hazard Data Summary

For context and in the absence of specific data for the aglycone, the hazard profile of the parent compound, Doramectin, provides a strong basis for handling procedures.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful or toxic if swallowed.
Reproductive Toxicity May damage the unborn child.
Specific Target Organ Toxicity Causes damage to organs (Central Nervous System, Liver, Kidney) through single or repeated exposure.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

Experimental Protocol: Standard Disposal Procedure for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn. This includes:

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated pipette tips, weigh boats, and absorbent materials, in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound."

  • Note the date when the first waste was added to the container.

4. Temporary Storage:

  • Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure and away from drains or sources of water.

5. Spill Management:

  • In the event of a spill, contain the material immediately.

  • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

  • Decontaminate the spill area according to your institution's safety protocols.

6. Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • The recommended final disposal method for avermectin-class compounds is typically incineration at a permitted hazardous waste facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Container Management cluster_3 Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate Waste (Solid, Liquid, Sharps) ppe->waste_gen segregate Segregate Waste into Designated Containers waste_gen->segregate spill Spill Occurs waste_gen->spill label_container Label Container: 'Hazardous Waste' 'this compound' Date segregate->label_container store_saa Store Sealed Container in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS or Licensed Contractor for Pickup store_saa->contact_ehs incineration Dispose via Approved Hazardous Waste Facility (e.g., Incineration) contact_ehs->incineration manage_spill Manage Spill per Protocol (Contain, Clean, Dispose as Waste) spill->manage_spill Yes manage_spill->segregate

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.